2-(Cyclopropylmethoxy)pyrimidine
Beschreibung
BenchChem offers high-quality 2-(Cyclopropylmethoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLCOASCFVTOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of the 2-(Cyclopropylmethoxy)pyrimidine Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of core scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. The 2-(cyclopropylmethoxy)pyrimidine motif has emerged as a highly versatile and privileged building block. By combining the electron-deficient, hydrogen-bond-accepting pyrimidine ring with the sterically constrained, lipophilic cyclopropylmethoxy side chain, this scaffold offers a unique physicochemical profile.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physical properties of this scaffold—specifically focusing on its most commercially and synthetically viable derivatives, the 5-carbaldehyde and 5-bromo analogs. Furthermore, this guide provides self-validating experimental protocols for derivatization and lipophilicity profiling, ensuring that researchers can seamlessly integrate this motif into lead optimization pipelines.
Structural & Physicochemical Profiling
The bare 2-(cyclopropylmethoxy)pyrimidine ring is rarely utilized in isolation; rather, it serves as a foundational scaffold that is functionalized at the 5-position to enable cross-coupling or amination[1]. The physical properties of these functionalized building blocks directly impact their handling, solubility, and downstream reaction kinetics.
Below is a summarized comparative analysis of the two primary derivatives utilized in drug discovery:
| Property | 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde | 5-Bromo-2-(cyclopropylmethoxy)pyrimidine |
| CAS Number | 1[1] | 2[2] |
| Molecular Formula | C9H10N2O2[1] | C8H9BrN2O[2] |
| Molecular Weight | 178.19 g/mol [1] | 229.08 g/mol [2] |
| Appearance | White to yellow solid[3] | Solid[2] |
| Boiling Point | ~335.4 °C (Predicted)[4] | N/A |
| Density | ~1.265 g/cm³ (Predicted)[4] | N/A |
Mechanistic Insights: The Cyclopropylmethoxy Advantage
The deliberate choice to append a cyclopropylmethoxy group to the pyrimidine core—rather than a linear alkyl group (e.g., n-butoxy) or a simple methoxy group—is driven by three physicochemical causalities:
-
Conformational Restriction (Steric Bulk): The
hybridized cyclopropyl ring restricts the conformational degrees of freedom of the ether linkage. When binding to a target kinase or receptor, this pre-organization reduces the entropic penalty of binding compared to highly flexible linear chains. -
Metabolic Stability: Linear alkyl ethers are highly susceptible to Cytochrome P450-mediated
-hydroxylation and subsequent O-dealkylation. The cyclopropyl ring introduces steric hindrance and alters the C-H bond dissociation energy, significantly blunting oxidative metabolism. -
Lipophilicity Modulation (LogP): The cyclopropyl group provides a dense pocket of lipophilicity that perfectly fills hydrophobic sub-pockets in target proteins, increasing the overall partition coefficient (LogP) without drastically inflating the molecular weight.
Experimental Workflows & Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a distinct rationale (causality) and a built-in verification mechanism to prevent the propagation of errors in drug development workflows.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the C-C bond formation using 5-Bromo-2-(cyclopropylmethoxy)pyrimidine to generate advanced lead compounds.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-Bromo-2-(cyclopropylmethoxy)pyrimidine (1.0 eq) and the desired arylboronic acid (1.2 eq).
-
Catalyst & Base Addition: Add
(0.05 eq) and anhydrous (2.5 eq).-
Causality:
is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing unwanted -hydride elimination—crucial when working with electron-deficient pyrimidines. acts as a mild base to form the reactive boronate complex without hydrolyzing the cyclopropylmethoxy ether.
-
-
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.2 M concentration.
-
Reaction Execution: Heat the mixture to 90 °C for 4–6 hours under vigorous stirring.
-
Self-Validation (LC-MS Monitoring): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete only when the distinct isotopic doublet characteristic of the bromine atom (
ratio of ~1:1) in the starting material completely disappears from the mass chromatogram, replaced by the desired product mass. -
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography.
Protocol B: LogP Determination via HPLC (OECD 117)
Accurate measurement of lipophilicity is critical for predicting the bioavailability of 2-(cyclopropylmethoxy)pyrimidine derivatives[5].
Step-by-Step Methodology:
-
System Preparation: Equip an HPLC system with a C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm)[5].
-
Causality: The traditional "shake-flask" method often fails for pyrimidine derivatives due to emulsion formation and poor solubility in aqueous phases. HPLC provides a thermodynamic fingerprint of lipophilicity that is highly reproducible and avoids phase-separation artifacts[5].
-
-
Mobile Phase: Utilize an isocratic mobile phase of Methanol/Water (75:25 v/v) at a flow rate of 1.0 mL/min[5].
-
Calibration (Self-Validation Step): Inject a series of reference standards with known LogP values (e.g., uracil, phenol, toluene, naphthalene)[6].
-
Validation Metric: Calculate the capacity factor (
) for each using the formula , where is the dead time determined by the uracil peak[6]. Plot versus the known LogP values. The system is validated for use only if the linear regression yields an .
-
-
Sample Analysis: Dissolve the synthesized 2-(cyclopropylmethoxy)pyrimidine derivative in the mobile phase, inject 10 µL, and record the retention time (
)[6]. -
Calculation: Interpolate the sample's
value against the validated calibration curve to determine the highly accurate experimental LogP.
Logical Workflow Visualization
The following diagram maps the strategic derivatization and physicochemical profiling pipeline for the 2-(cyclopropylmethoxy)pyrimidine scaffold.
Workflow illustrating the derivatization and physicochemical profiling of the pyrimidine scaffold.
References
-
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde | CAS 1192569-90-6 Source: American Elements URL:[Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 5-Bromo-2-(cyclopropylmethoxy)pyrimidine | CymitQuimica [cymitquimica.com]
- 3. americanelements.com [americanelements.com]
- 4. 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 5. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | 218797-71-8 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
Synthesis of 2-(Cyclopropylmethoxy)pyrimidine: A Core Building Block in Medicinal Chemistry
Executive Summary
The synthesis of 2-(cyclopropylmethoxy)pyrimidine represents a fundamental transformation in modern drug discovery. The pyrimidine core is a highly privileged heterocyclic scaffold found in numerous FDA-approved therapeutics[1][2]. Appending a cyclopropylmethoxy group to this core serves multiple strategic purposes: it enhances the molecule's lipophilicity (LogP) for better membrane permeability, improves metabolic stability against cytochrome P450-mediated dealkylation compared to linear alkoxy chains, and restricts conformational flexibility to improve target binding affinity[3]. This technical whitepaper details the mechanistic rationale, starting material selection, and a validated, scalable protocol for synthesizing this critical building block.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The formation of 2-(cyclopropylmethoxy)pyrimidine is driven by a Nucleophilic Aromatic Substitution (SNAr) mechanism[4].
-
The Electrophile (2-Chloropyrimidine): The two electronegative nitrogen atoms in the pyrimidine ring exert a strong inductive and resonance electron-withdrawing effect. This drastically lowers the electron density at the C2, C4, and C6 positions, making the C2-carbon highly susceptible to nucleophilic attack[4].
-
The Nucleophile (Cyclopropylmethoxide): Cyclopropylmethanol is a primary alcohol. Upon treatment with a strong base, it is deprotonated to form a highly nucleophilic alkoxide.
-
The Pathway: The alkoxide attacks the electrophilic C2 position of 2-chloropyrimidine. This breaks the aromaticity and forms a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The complex rapidly collapses, expelling the chloride anion as a leaving group and restoring the aromatic system to yield the final ether[2][4].
Stepwise Nucleophilic Aromatic Substitution (SNAr) mechanism for the synthesis.
Starting Material Profiling & Reagent Selection
Selecting the right base and solvent system is critical for maximizing yield and preventing side reactions.
-
Sodium Hydride (NaH): The optimal base for this reaction. As a strong, non-nucleophilic base, NaH irreversibly deprotonates the alcohol, driving the equilibrium completely toward the alkoxide while releasing hydrogen gas[5].
-
Potassium tert-Butoxide (KOtBu): A viable alternative, but the deprotonation is reversible. Furthermore, the tert-butoxide anion can act as a competing nucleophile, potentially leading to 2-(tert-butoxy)pyrimidine impurities[6].
-
Cesium Carbonate (Cs2CO3): A much milder base. It requires high temperatures (80–100 °C) and prolonged reaction times, making it suitable only if the substrate contains highly base-sensitive functional groups[7].
Solvent Selection: Anhydrous Tetrahydrofuran (THF) is the preferred solvent. It perfectly balances the solubility of the alkoxide intermediate with ease of removal during workup[5]. While N,N-Dimethylformamide (DMF) can accelerate the SNAr step due to its high dielectric constant, it complicates the aqueous extraction process and often requires multiple water washes to remove.
Reaction Optimization Data
The following table summarizes the causal relationship between reaction conditions and expected outcomes, providing a framework for protocol selection.
| Base | Solvent | Temperature | Reaction Time | Typical Yield | Mechanistic Notes & Causality |
| NaH | THF | 0 °C to 25 °C | 4 - 12 h | 85 - 95% | Irreversible deprotonation; clean SNAr profile; easy workup. |
| NaH | DMF | 0 °C to 25 °C | 2 - 6 h | 80 - 90% | Faster reaction kinetics; aqueous workup is prone to emulsions. |
| KOtBu | THF | 25 °C to 60 °C | 8 - 16 h | 70 - 85% | Reversible deprotonation; risk of competitive t-butoxy side product. |
| Cs2CO3 | Dioxane | 80 °C to 100 °C | 12 - 24 h | 60 - 75% | Mild conditions; requires thermal activation for the SNAr step. |
Detailed Experimental Protocol (NaH / THF Route)
This protocol is designed as a self-validating system. Visual cues (gas evolution) and analytical checks (TLC) ensure the reaction proceeds as intended[5].
Step 1: Preparation of the Alkoxide
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Expert Insight: Wash the NaH with anhydrous hexanes (2 × 10 mL) under nitrogen, decanting the solvent carefully. This removes the mineral oil, which can otherwise cause severe emulsions during the aqueous workup.
-
Suspend the washed NaH in anhydrous THF (20 mL) and cool the flask to 0 °C using an ice-water bath.
-
Add Cyclopropylmethanol (1.1 equivalents) dropwise over 10 minutes.
-
Self-Validation: Observe the evolution of hydrogen gas. Stir the mixture at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative formation of the cyclopropylmethoxide anion.
Step 2: SNAr Reaction
-
Dissolve 2-Chloropyrimidine (1.0 equivalent) in anhydrous THF (10 mL).
-
Add this solution dropwise to the alkoxide mixture at 0 °C to prevent any exothermic runaway.
-
Remove the ice bath and allow the reaction to warm to room temperature (25 °C).
-
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 20% EtOAc in Hexanes solvent system. The reaction is complete when the 2-chloropyrimidine spot is fully consumed.
Step 3: Quench and Workup
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess NaH by adding ice-cold water (10 mL) dropwise. Caution: Ensure adequate venting as unreacted NaH will release H2 gas.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with brine (30 mL) to remove residual water and water-soluble impurities.
-
Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude residue via silica gel flash chromatography.
-
Elute with a gradient of Hexanes to 15% EtOAc in Hexanes.
-
Evaporate the pure fractions to afford 2-(cyclopropylmethoxy)pyrimidine as a colorless to pale-yellow oil.
End-to-end experimental workflow for synthesizing 2-(cyclopropylmethoxy)pyrimidine.
References
- Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL
- Title: HETEROCYCLE SUBSTITUTED PYRIDINE DERIVATIVE ANTIFUNGAL AGENTS - EP 3720438 B1 Source: European Patent Office URL
-
Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: Semantic Scholar URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pubs.acs.org [pubs.acs.org]
Biological activity of 2-(Cyclopropylmethoxy)pyrimidine
Technical Monograph: Biological Activity & Medicinal Chemistry of 2-(Cyclopropylmethoxy)pyrimidine
Executive Summary
This technical guide analyzes 2-(Cyclopropylmethoxy)pyrimidine , a high-value heterocyclic building block used extensively in modern drug discovery. Unlike simple pyrimidines, this scaffold incorporates a cyclopropylmethoxy tail , a strategic structural motif designed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.
This guide details the compound's role as a bioisostere for methoxy-pyrimidines, its superior metabolic stability profile, and its application in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.
Pharmacological Rationale: The "Cyclopropyl Effect"
In medicinal chemistry, the substitution of a standard methoxy group (
Metabolic Stability & CYP450 Interaction
The primary biological advantage of 2-(Cyclopropylmethoxy)pyrimidine is its resistance to oxidative dealkylation.
-
The Problem: Methoxy groups on aromatic rings are "metabolic soft spots," rapidly cleaved by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) via O-demethylation. This leads to short half-lives (
) and rapid clearance. -
The Solution: The cyclopropyl group provides steric bulk and alters the electron density near the ether oxygen, significantly slowing down the enzymatic abstraction of the
-hydrogen. This extends the duration of action in vivo.
Lipophilicity & Hydrophobic Pocket Filling
-
Lipophilicity (
): The cyclopropyl moiety is more lipophilic than a methyl group. This increase in enhances membrane permeability, improving oral bioavailability. -
Steric Fit: Many kinase ATP-binding pockets and GPCR allosteric sites contain hydrophobic regions that are too large for a methyl group but too small for a benzyl group. The cyclopropyl ring offers a "Goldilocks" fit—rigid yet compact—maximizing Van der Waals interactions without incurring significant entropic penalties.
Mechanism of Action & Structural Biology
The biological activity of this scaffold is defined by two distinct pharmacophores working in concert.
The Pyrimidine Core (H-Bonding)
The pyrimidine ring acts as a critical hydrogen bond acceptor. In kinase inhibitors, Nitrogen-1 (
The Cyclopropyl Tail (Selectivity)
The cyclopropylmethoxy tail projects into the "solvent-exposed front" or specific hydrophobic sub-pockets (e.g., the Ribose pocket). This projection dictates selectivity, preventing the inhibitor from binding to off-target kinases that lack the corresponding hydrophobic space.
Figure 1: Pharmacophore Interaction Model
Caption: Interaction map showing the dual role of the pyrimidine core (binding affinity) and the cyclopropyl tail (selectivity/stability).
Experimental Protocol: Synthesis & Purification
Objective: Synthesize 2-(Cyclopropylmethoxy)pyrimidine via Nucleophilic Aromatic Substitution (
Reagents & Materials
-
Substrate: 2-Chloropyrimidine (1.0 eq).
-
Nucleophile: Cyclopropylmethanol (1.2 eq).
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (
-BuOK). -
Solvent: Anhydrous THF or DMF (Must be dry to prevent hydrolysis).
Step-by-Step Methodology
-
Activation (0 - 30 min):
-
Charge a flame-dried reaction flask with anhydrous THF under Nitrogen (
) atmosphere. -
Add NaH (1.5 eq) at 0°C.
-
Dropwise add Cyclopropylmethanol (1.2 eq). Stir for 30 minutes at 0°C to generate the alkoxide anion. Caution:
gas evolution.
-
-
Substitution (30 min - 4 hrs):
-
Dissolve 2-Chloropyrimidine in minimal THF.
-
Add the pyrimidine solution dropwise to the alkoxide mixture.
-
Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2]
-
Note: If reaction is sluggish, heat to 60°C.
-
-
Quench & Workup:
-
Quench carefully with saturated
solution. -
Extract with Ethyl Acetate (
). -
Wash organic layer with Brine, dry over
, and concentrate -
vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 0%
20% Ethyl Acetate in Hexanes. -
Yield Target: >85%.
-
Figure 2: Synthetic Workflow
Caption: Process flow for the synthesis of 2-(Cyclopropylmethoxy)pyrimidine via nucleophilic substitution.
Comparative Data: Biological Impact
The following table illustrates the theoretical improvement in pharmacological parameters when transitioning from a standard methoxy-pyrimidine to the cyclopropylmethoxy analog.
| Parameter | 2-Methoxypyrimidine | 2-(Cyclopropylmethoxy)pyrimidine | Impact on Drug Design |
| LogP (Lipophilicity) | ~0.5 | ~1.4 | Improved membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Low (Rapid O-demethylation) | High (Steric hindrance blocks CYP) | Extended Half-life ( |
| Molecular Weight | 110.1 Da | 150.2 Da | Remains within "Fragment-Based" limits (<200 Da). |
| Rotatable Bonds | 1 | 2 | Slight increase in entropy, but compensated by binding enthalpy. |
Safety & Toxicology
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard Personal Protective Equipment (PPE). The precursor, 2-chloropyrimidine, is a skin sensitizer.
-
Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents.
References
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from
-
BenchChem. (2025).[2] A Comparative Guide to the Metabolic Stability of Cyclopropyl Derivatives. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-Chloropyrimidine. Retrieved from
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups in Drug Discovery. Retrieved from
-
Sigma-Aldrich. Product Specification: 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde. Retrieved from
Sources
Methodological & Application
Application Note & Protocol Guide: Advanced Purification Strategies for 2-(Cyclopropylmethoxy)pyrimidine
Abstract: This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-(Cyclopropylmethoxy)pyrimidine, a key heterocyclic intermediate in contemporary drug discovery. Recognizing the critical impact of purity on experimental reproducibility and the integrity of final compounds, this document moves beyond simple procedural lists to explain the underlying scientific principles behind each technique. We address the unique physicochemical properties of the target molecule, offering a logical, multi-technique approach that includes column chromatography (normal and reverse-phase), strategic crystallization, and analytical validation. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to establish robust and efficient purification workflows.
Foundational Principles: Understanding the Target Molecule
2-(Cyclopropylmethoxy)pyrimidine belongs to a vital class of N-heterocycles widely explored in medicinal chemistry for their diverse biological activities.[1][2] The molecule's structure, featuring a polar pyrimidine core and a non-polar cyclopropylmethoxy side chain, presents a moderate polarity that dictates the strategic choices for its purification. The ether linkage is generally stable, but the pyrimidine ring can be sensitive to harsh acidic or basic conditions, a factor that must be considered during method development.[3]
Achieving high purity (>98%) is paramount, as residual starting materials, by-products, or solvents can confound biological assays, compromise reaction yields in subsequent steps, and introduce safety concerns in drug development pipelines.[4] This guide establishes a systematic approach to navigate these challenges effectively.
Strategic Purification Workflow
A successful purification campaign follows a logical progression from bulk impurity removal to final polishing and analytical verification. The following workflow illustrates a typical pathway for purifying 2-(Cyclopropylmethoxy)pyrimidine from a crude synthetic reaction mixture.
Caption: General workflow for the purification and analysis of 2-(Cyclopropylmethoxy)pyrimidine.
Preparative Purification: Column Chromatography
Column chromatography is the most versatile and widely used technique for purifying pyrimidine derivatives from complex mixtures.[5][6] The choice between normal-phase and reverse-phase depends on the specific impurity profile and the polarity of the target compound.
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop an optimal solvent system using TLC. This inexpensive and rapid technique is indispensable for predicting the separation on a silica column.[3]
Protocol: TLC Method Development
-
Plate Preparation: Use silica gel 60 F254 coated aluminum plates.
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Apply a small spot of the sample solution onto the baseline of the TLC plate.
-
Eluent Screening: Place the plate in a developing chamber containing a shallow pool of a test eluent system. Start with a non-polar solvent like Hexane or Heptane and gradually increase polarity by adding Ethyl Acetate. Test various ratios.
-
Objective: The ideal solvent system provides a Retention Factor (Rf) of 0.25 - 0.35 for the target compound. This Rf value ensures good separation from impurities and a reasonable elution time on the column.
-
Visualization: Examine the developed plate under UV light (254 nm) to visualize the spots.
| Eluent System (Hexane:Ethyl Acetate) | Observed Rf of Target | Evaluation |
| 90:10 | 0.05 | Too low; increase polarity. |
| 70:30 | 0.30 | Optimal. Good separation from polar and non-polar spots. |
| 50:50 | 0.65 | Too high; compound will elute too quickly. Decrease polarity. |
Protocol: Normal-Phase Flash Chromatography
This protocol is ideal for purifying moderately polar compounds like 2-(Cyclopropylmethoxy)pyrimidine from both more polar and less polar impurities.[3]
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (a 30:1 to 50:1 ratio of silica gel to crude sample weight is common).[3]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 80:20 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Do not allow the silica bed to run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., Dichloromethane). Apply the solution directly to the top of the silica bed.
-
Dry Loading (Preferred): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting dry, free-flowing powder can be carefully added to the top of the column bed. This method often results in better resolution.
-
-
Elution:
-
Begin elution with the solvent system determined by TLC (e.g., 70:30 Hexane:Ethyl Acetate).
-
Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2-(Cyclopropylmethoxy)pyrimidine.
-
Caption: Decision tree for selecting the appropriate chromatography mode.
Final Purification: Strategic Crystallization
Crystallization is a powerful technique for achieving high levels of purity, removing trace impurities that may co-elute during chromatography. Its effectiveness hinges on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[7]
Protocol: Systematic Solvent Screening
-
Sample Preparation: Place a small amount (10-20 mg) of the compound into several test tubes.
-
Solvent Addition: Add a potential solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene) dropwise at room temperature.
-
If the compound dissolves immediately, the solvent is unsuitable (compound is too soluble).
-
If the compound is insoluble, proceed to the next step.
-
-
Heating: Gently heat the mixture to the boiling point of the solvent.
-
A good solvent will dissolve the compound completely when hot.[8]
-
-
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent will cause the compound to form well-defined crystals upon cooling.
-
Protocol: Standard Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or semi-pure compound in the minimum amount of the chosen hot solvent.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This step prevents premature crystallization and loss of product.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Advanced Protocol: Anti-Solvent Vapor Diffusion
This technique is exceptionally useful for compounds that are highly soluble in most common solvents or are only soluble in high-boiling point solvents like DMF or DMSO.[8][9]
-
Preparation: Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF) in a small, open vial.
-
Setup: Place this vial inside a larger, sealable chamber (like a beaker or jar) that contains a layer of a volatile "anti-solvent" in which the compound is insoluble (e.g., Dichloromethane, Diethyl Ether).[9]
-
Diffusion: Seal the chamber. The anti-solvent vapor will slowly diffuse into the solvent in the vial.
-
Crystallization: As the concentration of the anti-solvent increases, the solubility of the compound decreases, leading to slow, controlled crystal growth over hours or days.
Sources
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- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Analytical Characterization Protocols for 2-(Cyclopropylmethoxy)pyrimidine
Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide
Introduction & Analytical Rationale
2-(Cyclopropylmethoxy)pyrimidine (Chemical Formula: C₈H₁₀N₂O; Exact Mass: 150.08) is a highly versatile pharmacophore utilized extensively in medicinal chemistry and drug discovery. The molecule features an electron-deficient pyrimidine core conjugated with a lipophilic, sterically compact cyclopropylmethoxy ether linkage.
As a Senior Application Scientist, I have designed this protocol to be a self-validating analytical system . Relying on a single technique often leads to false positives due to structural isomers or co-eluting impurities. Therefore, this guide employs an orthogonal, multi-modal approach: Nuclear Magnetic Resonance (NMR) establishes precise atomic connectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and purity[1], and Fourier-Transform Infrared Spectroscopy (FTIR) validates functional group integrity[2].
Caption: Orthogonal multi-modal analytical workflow for comprehensive pyrimidine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Experimental Design
NMR is the definitive technique for establishing the spatial and scalar connectivity between the cyclopropylmethoxy appendage and the pyrimidine core. The highly electronegative nitrogen atoms in the pyrimidine ring strongly deshield the aromatic protons, pushing them significantly downfield. Conversely, the highly strained cyclopropyl ring exhibits diamagnetic anisotropy, which shields its protons and shifts them upfield[3]. Chloroform-d (CDCl₃) is selected as the solvent because it provides excellent solubility for non-polar to moderately polar ethers and lacks the exchangeable protons that could obscure baseline signals.
Step-by-Step Protocol: 1D & 2D NMR Acquisition
-
Sample Preparation: Weigh exactly 15 mg of the synthesized 2-(Cyclopropylmethoxy)pyrimidine. Dissolve completely in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Allow the sample to equilibrate to a probe temperature of 298 K for 5 minutes.
-
Lock and Shim: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming to ensure a sharp TMS signal (line width at half height < 1.0 Hz).
-
¹H NMR Acquisition: Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the cyclopropyl protons. Acquire 16 scans.
-
¹³C NMR Acquisition: Set the spectral width to 250 ppm. Use a relaxation delay of 2.0 seconds and acquire 512 scans with continuous proton decoupling (WALTZ-16 sequence).
-
Validation Checkpoint: Run a ¹H-¹H COSY experiment. You must observe a direct cross-peak between the -OCH₂- doublet and the cyclopropyl -CH- multiplet to validate the intact ether linkage.
Quantitative Data: Expected NMR Chemical Shifts
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Rationale |
| ¹H | 8.50 | Doublet (d, J = 4.8 Hz) | 2H | Pyrimidine H4, H6 (Deshielded by adjacent N) |
| ¹H | 6.90 | Triplet (t, J = 4.8 Hz) | 1H | Pyrimidine H5 |
| ¹H | 4.15 | Doublet (d, J = 7.2 Hz) | 2H | -O-CH₂- (Deshielded by ether oxygen)[3] |
| ¹H | 1.25 - 1.35 | Multiplet (m) | 1H | Cyclopropyl -CH-[3] |
| ¹H | 0.55 - 0.65 | Multiplet (m) | 2H | Cyclopropyl -CH₂- (Equatorial)[3] |
| ¹H | 0.30 - 0.40 | Multiplet (m) | 2H | Cyclopropyl -CH₂- (Axial)[3] |
| ¹³C | 165.0 | Singlet (s) | 1C | Pyrimidine C2 (Attached to oxygen) |
| ¹³C | 159.0 | Singlet (s) | 2C | Pyrimidine C4, C6 |
| ¹³C | 115.0 | Singlet (s) | 1C | Pyrimidine C5 |
| ¹³C | 73.0 | Singlet (s) | 1C | -O-CH₂- (Ether carbon)[3] |
| ¹³C | 10.5 | Singlet (s) | 1C | Cyclopropyl -CH-[3] |
| ¹³C | 3.5 | Singlet (s) | 2C | Cyclopropyl -CH₂-[3] |
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality & Experimental Design
To confirm the exact mass and assess the purity of the sample, LC-MS is utilized. Pyrimidine derivatives contain basic sp² hybridized nitrogen atoms that readily accept protons. Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization technique. We utilize an acidic mobile phase (0.1% Formic Acid) to force complete protonation of the analyte in solution. This maximizes the [M+H]⁺ signal intensity and prevents secondary interactions with residual silanols on the C18 stationary phase, ensuring sharp, symmetrical chromatographic peaks[4].
Step-by-Step Protocol: LC-MS Analysis
-
Sample Dilution: Dilute the stock sample to a final concentration of 10 µg/mL using LC-MS grade Methanol:Water (50:50, v/v).
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
-
MS Parameters (ESI+): Capillary voltage at 3.0 kV, desolvation temperature at 350 °C, and cone voltage at 25 V. Scan range: m/z 50 to 500.
-
Validation Checkpoint: The extracted ion chromatogram (EIC) for m/z 151.08 ([M+H]⁺) must show a single peak accounting for >98% of the total UV area (at 254 nm), confirming both identity and purity.
Caption: Proposed ESI+ mass spectrometry fragmentation pathway for 2-(Cyclopropylmethoxy)pyrimidine.
Fourier-Transform Infrared Spectroscopy (FTIR)
Causality & Experimental Design
While NMR provides atomic-level connectivity, Attenuated Total Reflectance (ATR) FTIR rapidly confirms the presence of critical functional groups without the need for solvent dissolution[2]. This is particularly useful for the rapid quality control of solid batches or evaluating the hygroscopicity of the sample over time.
Step-by-Step Protocol: ATR-FTIR Analysis
-
Background Acquisition: Clean the diamond ATR crystal with lint-free wipes and LC-grade isopropanol. Allow it to air dry. Collect a background spectrum (air) to subtract ambient CO₂ and water vapor.
-
Sample Application: Place 1-2 mg of the neat solid directly onto the center of the diamond crystal.
-
Compression: Lower the pressure anvil and apply consistent pressure to ensure intimate contact between the crystal and the sample, minimizing signal scattering.
-
Data Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Validation Checkpoint: Ensure the absence of a broad peak at 3300-3500 cm⁻¹. The presence of such a peak would indicate unreacted pyrimidin-2-ol starting material or water absorption.
Quantitative Data: Key Diagnostic IR Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3050 - 3000 | Weak | Aromatic C-H stretching (Pyrimidine core) |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (Cyclopropyl group) |
| 1580 - 1540 | Strong | C=N and C=C ring stretching (Pyrimidine core) |
| 1420 - 1380 | Medium | Aliphatic C-H bending (Cyclopropyl -CH₂-) |
| 1050 - 1000 | Strong | C-O-C asymmetric stretching (Ether linkage) |
References
-
"1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism." UvA-DARE (Digital Academic Repository). Available at: [Link]
-
"Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives." Universiti Kebangsaan Malaysia (UKM). Available at: [Link]
-
"Supporting Information: Cyclopropylmethoxy NMR chemical shifts." Semantic Scholar. Available at: [Link]
Sources
Application Note: Spectroscopic Characterization of 2-(Cyclopropylmethoxy)pyrimidine
Introduction
2-(Cyclopropylmethoxy)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules. The incorporation of a cyclopropylmethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and conformational rigidity, making its unambiguous structural characterization a critical step in any research and development pipeline.
This application note provides a detailed guide to the characterization of 2-(Cyclopropylmethoxy)pyrimidine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely available, this document presents predicted ¹H and ¹³C NMR spectra and a proposed mass spectral fragmentation pattern based on established principles and data from analogous structures. Furthermore, comprehensive, field-proven protocols for acquiring high-quality NMR and MS data are provided to enable researchers to validate these predictions and characterize their own samples.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural features of 2-(Cyclopropylmethoxy)pyrimidine suggest a distinct set of signals in both ¹H and ¹³C NMR spectra. The predictions below are based on the analysis of the pyrimidine ring, the cyclopropyl group, and the bridging methoxy moiety, with reference to established chemical shift values and coupling constants.[1][2]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Peak | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~8.65 | Doublet | ~4.8 | H-4, H-6 |
| 2 | ~6.95 | Triplet | ~4.8 | H-5 |
| 3 | ~4.20 | Doublet | ~7.0 | O-CH ₂ |
| 4 | ~1.30 | Multiplet | - | CH -CH₂ |
| 5 | ~0.60 | Multiplet | - | CH-CH ₂ (cis) |
| 6 | ~0.35 | Multiplet | - | CH-CH ₂ (trans) |
Causality Behind Predicted ¹H NMR Assignments:
-
Pyrimidine Protons (H-4, H-6, H-5): The protons on the pyrimidine ring are expected to be in the aromatic region. H-4 and H-6 are chemically equivalent and will appear as a doublet due to coupling with H-5. H-5 will appear as a triplet due to coupling with the two equivalent protons at positions 4 and 6. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring deshields these protons, leading to their downfield chemical shifts.
-
Oxymethylene Protons (O-CH₂): The methylene protons adjacent to the oxygen atom are deshielded by the electronegative oxygen and are expected to appear as a doublet due to coupling with the methine proton of the cyclopropyl group.
-
Cyclopropyl Protons (CH, CH₂): The protons on the cyclopropyl ring are expected to be significantly shielded and appear in the upfield region of the spectrum (typically below 1.5 ppm). This is a characteristic feature of the cyclopropyl group, attributed to the magnetic anisotropy of the three-membered ring.[3] The methine proton will be a multiplet due to coupling with the four methylene protons. The four methylene protons are diastereotopic and will appear as two distinct multiplets.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Peak | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~165.0 | C-2 |
| 2 | ~158.0 | C-4, C-6 |
| 3 | ~115.0 | C-5 |
| 4 | ~75.0 | O-C H₂ |
| 5 | ~12.0 | C H-CH₂ |
| 6 | ~4.0 | CH-C H₂ |
Causality Behind Predicted ¹³C NMR Assignments:
-
Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atoms of the pyrimidine ring are in the aromatic region. C-2, being directly attached to two nitrogen atoms and the oxygen of the ether linkage, is the most deshielded. C-4 and C-6 are equivalent and also significantly deshielded by the adjacent nitrogen atoms. C-5 will be the most shielded of the pyrimidine carbons.
-
Oxymethylene Carbon (O-CH₂): The carbon of the methylene group attached to the oxygen is deshielded by the electronegative oxygen atom.
-
Cyclopropyl Carbons (CH, CH₂): The carbons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum, a characteristic feature of this strained ring system.
Mass Spectrometry (MS)
The mass spectrum of 2-(Cyclopropylmethoxy)pyrimidine is predicted to show a clear molecular ion peak, and the fragmentation pattern will be dictated by the stability of the pyrimidine ring and the cleavage of the ether linkage.
Predicted Electron Ionization Mass Spectrum (EI-MS)
| m/z | Proposed Fragment |
| 150 | [M]⁺˙ (Molecular Ion) |
| 121 | [M - C₂H₅]⁺ |
| 109 | [M - C₃H₅]⁺ |
| 95 | [C₄H₃N₂O]⁺ |
| 80 | [C₄H₄N₂]⁺˙ |
| 55 | [C₄H₇]⁺ |
Proposed Fragmentation Pathway:
The molecular ion at m/z 150 is expected to be reasonably stable. The primary fragmentation pathways are likely to involve the cyclopropylmethoxy side chain.[4][5] Alpha-cleavage of the ether linkage can lead to the loss of a C₃H₅ radical (cyclopropyl) to form a fragment at m/z 109, or cleavage with rearrangement can lead to the loss of ethene (C₂H₄) and a hydrogen radical, resulting in a fragment at m/z 121. Cleavage of the C-O bond can result in the formation of a pyrimidin-2-one cation radical (m/z 95) and a cyclopropylmethyl radical. The pyrimidine ring itself can undergo fragmentation, although this is generally less favorable. The cyclopropylmethyl cation at m/z 55 is also a likely fragment.
Experimental Protocols
The following protocols are designed to be self-validating by including steps for referencing and calibration, ensuring the generation of high-quality, reproducible data.
NMR Data Acquisition
1. Sample Preparation:
- Accurately weigh 5-10 mg of 2-(Cyclopropylmethoxy)pyrimidine for ¹H NMR, and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative purposes, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference standard (δ = 0.00 ppm).[6]
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition (500 MHz Spectrometer):
- Insert the NMR tube into the spectrometer and lock the field on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- Set the following acquisition parameters:
- Pulse Angle: 30°
- Acquisition Time (AQ): 2-3 seconds
- Relaxation Delay (D1): 1-2 seconds
- Number of Scans (NS): 8-16
- Acquire the Free Induction Decay (FID).
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals and determine the chemical shifts and coupling constants.
3. ¹³C NMR Acquisition (125 MHz Spectrometer):
- Use the same locked and shimmed sample.
- Set the following acquisition parameters for a proton-decoupled spectrum:
- Pulse Angle: 30-45°
- Acquisition Time (AQ): 1-2 seconds
- Relaxation Delay (D1): 2 seconds
- Number of Scans (NS): 1024 or more, depending on the sample concentration.
- Acquire the FID.
- Process the data with a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]
Mass Spectrometry Data Acquisition
1. Sample Preparation:
- Prepare a dilute solution of 2-(Cyclopropylmethoxy)pyrimidine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
2. Electron Ionization (EI) Mass Spectrometry Acquisition:
- Introduce the sample into the mass spectrometer. For a volatile compound like this, a gas chromatography (GC-MS) inlet or a direct insertion probe can be used.
- Set the ion source parameters:
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV (This is a standard energy that provides reproducible fragmentation patterns).[7]
- Ion Source Temperature: 200-250 °C
- Set the mass analyzer parameters:
- Mass Range: m/z 40-300 (to ensure capture of the molecular ion and expected fragments)
- Acquire the mass spectrum.
3. Data Analysis:
- Identify the molecular ion peak. For 2-(Cyclopropylmethoxy)pyrimidine (C₈H₁₀N₂O), the exact mass is 150.0793 g/mol .
- Analyze the fragmentation pattern and propose structures for the major fragment ions.
- Compare the obtained spectrum with spectral databases for confirmation, if available.[8][9]
Conclusion
The predicted NMR and mass spectral data presented in this application note provide a solid foundation for the spectroscopic characterization of 2-(Cyclopropylmethoxy)pyrimidine. The detailed protocols for data acquisition are designed to guide researchers in obtaining high-quality, reliable data for their own samples. By combining the predictive information with robust experimental methodology, researchers and drug development professionals can confidently elucidate and confirm the structure of this and related compounds, ensuring the integrity of their scientific endeavors.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chem LibreTexts. (2023). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Bruker. (2015). Mnova Predict | Accurate Prediction. Retrieved from [Link]
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Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2025). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
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Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
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Colorado State University. (n.d.). CASCADE. Retrieved from [Link]
-
GitHub. (n.d.). ELELAB/delta_cs. Retrieved from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Lib4RI. (n.d.). Spectra & Spectral Data. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Wiley. (n.d.). SpectraBase. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]
-
MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 629. Retrieved from [Link]
-
Nature Protocols. (2013). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 8(10), 1966-1977. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Retrieved from [Link]
-
International Journal of PharmTech Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]
-
ACS Publications. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(1), 135-141. Retrieved from [Link]
-
CU Boulder. (n.d.). Lab 6: NMR Spectroscopy. Retrieved from [Link]
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ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopropylmethanol acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Journal of Chemistry, 11(2). Retrieved from [Link]
-
PMC. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(6), 694-714. Retrieved from [Link]
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The Journal of Organic Chemistry. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(10), 4007-4012. Retrieved from [Link]
-
ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
-
Mass Spectrometry Facility, University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
University of Arizona. (n.d.). An Introduction to Mass Spectrometry Ionization. Retrieved from [Link]
-
CM-Camacari. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]
-
arXiv. (2023). Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality. Retrieved from [Link]
-
ChemRxiv. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]
-
YouTube. (2023). predicting likely fragments in a mass spectrum. Retrieved from [Link]
-
PMC. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 12(1), 73. Retrieved from [Link]
-
Wellcome Open Research. (2020). 1H-NMR as implemented in several origin of life studies artificially implies the absence of metabolism-like non-enzymatic reactions by being signal-suppressed. Wellcome Open Research, 5, 22. Retrieved from [Link]
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In vitro assays for testing 2-(Cyclopropylmethoxy)pyrimidine efficacy
Application Notes & Protocols
Topic: In Vitro Assay Cascade for Efficacy Testing of 2-(Cyclopropylmethoxy)pyrimidine, a Novel Kinase Inhibitor Candidate
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] Its ability to mimic the purine ring of ATP makes it an ideal framework for designing protein kinase inhibitors.[3] This document provides a comprehensive guide to a tiered in vitro assay cascade designed to evaluate the efficacy, potency, and mechanism of action of 2-(Cyclopropylmethoxy)pyrimidine, a novel compound featuring this key scaffold. The inclusion of a cyclopropylmethoxy group is a strategic design element intended to enhance metabolic stability and potency.[4][5] We present a series of robust biochemical and cell-based protocols, from initial high-throughput screening to detailed mechanistic studies, to fully characterize the compound's activity against a hypothetical, yet representative, protein kinase target: Target Kinase X (TKX) .
Introduction: The Rationale for a Phased Assay Approach
The discovery of a new chemical entity like 2-(Cyclopropylmethoxy)pyrimidine marks the beginning of a rigorous journey to validate its therapeutic potential. A systematic, multi-tiered approach is crucial to build a comprehensive data package, de-risk progression, and justify further investment. A phased in vitro testing strategy ensures that resources are used efficiently, with simpler, high-throughput assays filtering candidates before they advance to more complex, lower-throughput, and resource-intensive biological studies.
This guide details a logical workflow, beginning with direct target inhibition at the biochemical level and progressing to confirming target engagement and functional cellular outcomes.
Experimental & Logic Workflow Diagram
The following diagram illustrates the proposed testing cascade, moving from broad initial screening to specific mechanistic and cellular characterization.
Caption: A tiered workflow for characterizing novel kinase inhibitors.
Phase 1: Biochemical Assays - Direct Target Inhibition
Biochemical assays are fundamental for determining if a compound directly interacts with and inhibits the purified kinase enzyme. These cell-free systems are clean, reproducible, and ideal for quantifying potency (e.g., IC50) and elucidating the mechanism of inhibition.
Primary Screen: ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A lower luminescence signal in the presence of the test compound indicates inhibition of the kinase.
Protocol:
-
Reagent Preparation: Prepare TKX enzyme, substrate peptide, and ATP at 2X final concentration in kinase buffer. Prepare 2-(Cyclopropylmethoxy)pyrimidine at a 100 µM stock in 100% DMSO, then dilute to a 2X working concentration (e.g., 20 µM) in kinase buffer.
-
Kinase Reaction:
-
Add 5 µL of 2X compound or vehicle (DMSO control) to wells of a 384-well plate.
-
Add 5 µL of 2X enzyme/substrate mix.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read luminescence on a plate reader. Calculate percent inhibition relative to vehicle (high activity) and no-enzyme (low activity) controls.
Potency Determination: IC50 Curve
Principle: To determine the concentration at which the compound inhibits 50% of the kinase activity (IC50), a dose-response curve is generated. This is a critical metric for ranking compound potency.
Protocol:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 2-(Cyclopropylmethoxy)pyrimidine in DMSO, starting from 1 mM.
-
Assay Execution: Perform the ADP-Glo™ Kinase Assay as described above, using the serially diluted compound concentrations.
-
Data Analysis: Plot percent inhibition against the logarithm of compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.
| Parameter | Hypothetical Value | Description |
| IC50 | 75 nM | Concentration for 50% inhibition in the biochemical assay. |
| Hill Slope | -1.1 | Steepness of the curve, indicating cooperative binding. |
| Max Inhibition | 98% | Maximum achievable inhibition at high concentrations. |
Mechanism of Action (MOA) Studies
Principle: Understanding how a compound inhibits an enzyme is critical. By varying the concentrations of both ATP and the substrate peptide, we can determine if the compound is competitive, non-competitive, or uncompetitive with respect to these components. This is typically analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.
Protocol:
-
ATP Competition:
-
Set up the kinase assay with a matrix of conditions.
-
Vary the ATP concentration across a range (e.g., 0.1x to 10x the Km value for ATP).
-
For each ATP concentration, run the assay with no inhibitor and at least two fixed concentrations of 2-(Cyclopropylmethoxy)pyrimidine (e.g., 1x and 3x its IC50).
-
-
Substrate Competition: Repeat the above matrix, but keep the ATP concentration fixed (at its Km) and vary the substrate peptide concentration.
-
Data Analysis:
-
Calculate the initial reaction velocity for each condition.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate] or 1/[ATP]).
-
Analyze the plot patterns:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
Phase 2: Cell-Based Assays - Target Validation in a Biological Context
Positive results from biochemical assays are promising, but efficacy must be confirmed in a cellular environment where factors like membrane permeability, target engagement, and off-target effects come into play.
Cellular Target Engagement: NanoBRET™ Assay
Principle: The NanoBRET™ Target Engagement assay directly measures compound binding to a specific protein target in living cells. The TKX protein is tagged with a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When the compound enters the cell and binds to TKX, it displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the TKX-NanoLuc® fusion protein.
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add serially diluted 2-(Cyclopropylmethoxy)pyrimidine to the wells.
-
Add the NanoBRET™ tracer and allow the system to equilibrate.
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate.
-
Read both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals simultaneously.
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Plot the data to determine a cellular IC50 for binding.
| Parameter | Hypothetical Value | Description |
| Cellular IC50 (Binding) | 350 nM | Concentration for 50% target engagement in live cells. |
| Max BRET Reduction | 85% | Maximum tracer displacement, indicating effective binding. |
TKX Signaling Pathway Diagram
The following diagram depicts a hypothetical signaling pathway for TKX, which is essential for designing the cellular potency assay.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. scientificupdate.com [scientificupdate.com]
Developing derivatives of 2-(Cyclopropylmethoxy)pyrimidine for SAR studies
This application note provides a comprehensive, field-tested guide for the rational design, synthesis, and biological evaluation of 2-(Cyclopropylmethoxy)pyrimidine derivatives. This specific chemical scaffold is highly prized in modern medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and other targeted therapeutics.
By combining the hydrogen-bonding capacity of the pyrimidine ring with the unique steric and lipophilic properties of the cyclopropylmethoxy group, researchers can finely tune both target affinity and pharmacokinetic profiles.
Mechanistic Rationale & Scaffold Design
To optimize a lead compound effectively, one must understand the causality behind its structural components. The 2-(cyclopropylmethoxy)pyrimidine scaffold is not arbitrary; it is a highly deliberate combination of electronic and steric features designed to exploit specific protein microenvironments.
-
The Pyrimidine Core: Pyrimidines are privileged structures in drug discovery. The two nitrogen atoms in the pyrimidine ring act as excellent hydrogen-bond acceptors. In kinase targets (such as IKKβ or MPS1), the 2-aminopyrimidine or 2-alkoxypyrimidine core frequently forms critical bidentate or double hydrogen bonds with the backbone amides of the enzyme's hinge region (e.g., CYS-99)[1].
-
The Cyclopropylmethoxy Substituent: The cyclopropyl group offers unique advantages over linear alkyl chains (like propyl or butyl groups). The ring strain of cyclopropane imparts distinct electronic properties and restricts bond rotation, reducing the entropic penalty upon target binding[2]. Furthermore, the ether linkage provides just enough flexibility to allow the bulky, lipophilic cyclopropyl group to project deeply into hydrophobic pockets (such as the Q1 and Q2 pockets in PDE4), enhancing binding affinity while maintaining metabolic stability against cytochrome P450-mediated oxidation[3].
Pharmacophore model of 2-(Cyclopropylmethoxy)pyrimidine derivatives in a target binding site.
SAR Optimization Workflow
A successful Structure-Activity Relationship (SAR) campaign requires a cyclical, self-validating workflow. Synthesizing derivatives blindly leads to data noise. Instead, modifications should be iterative, driven by both in vitro biological data and in silico predictions (QSAR).
Iterative SAR workflow for the optimization of pyrimidine-based therapeutics.
Experimental Protocols
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Because the pyrimidine ring is highly electron-deficient, the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). We utilize a 2-chloropyrimidine precursor and react it with cyclopropylmethanol.
Causality Check: Sodium hydride (NaH) is chosen as the base to quantitatively deprotonate cyclopropylmethanol, forming a highly nucleophilic alkoxide. This ensures rapid substitution at the 2-position of the pyrimidine ring while minimizing side reactions[4].
Materials:
-
Substituted 2-chloropyrimidine (1.0 eq)
-
Cyclopropylmethanol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Alkoxide Formation: Flame-dry a round-bottom flask under an inert argon atmosphere. Suspend NaH (1.5 eq) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.
-
Deprotonation: Add cyclopropylmethanol (1.2 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.
-
SNAr Reaction: Dissolve the 2-chloropyrimidine derivative (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Incubation: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot (UV active at 254 nm) confirms reaction completion.
-
Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C to neutralize excess NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 2-(cyclopropylmethoxy)pyrimidine derivative. Confirm purity (>95%) via LC-MS and ¹H-NMR before proceeding to biological assays.
Protocol B: In Vitro Kinase Inhibition Assay (Luminescent)
To evaluate the SAR of the synthesized derivatives, their ability to inhibit the target (e.g., a specific kinase) must be quantified. This protocol uses an ATP-competitive luminescence assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of the pyrimidine derivatives in 100% DMSO. Create a 10-point, 3-fold serial dilution plate.
-
Enzyme Reaction: In a 384-well white microplate, combine the target kinase, optimized kinase buffer, and the diluted compounds. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add an ATP/Substrate mix (at the pre-determined Michaelis constant,
, for ATP) to initiate the reaction. Incubate for 60 minutes. -
Detection: Add an equal volume of Kinase-Glo® reagent (Promega) to quench the reaction and generate a luminescent signal proportional to the remaining unreacted ATP.
-
Self-Validation (Quality Control): Ensure the assay's Z'-factor is > 0.6 using positive (known inhibitor) and negative (DMSO only) controls.
-
Data Analysis: Read luminescence on a microplate reader. Normalize data and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
SAR Data Presentation & Analysis
When modifying the 2-(cyclopropylmethoxy)pyrimidine scaffold, substitutions at the 4- and 5-positions of the pyrimidine ring drastically alter biological activity. The table below summarizes a representative SAR dataset demonstrating how structural tweaks impact both potency (IC₅₀) and lipophilicity (cLogP).
Table 1: SAR Summary of 2-(Cyclopropylmethoxy)pyrimidine Derivatives
| Cmpd | R¹ (C-4 Position) | R² (C-5 Position) | Target IC₅₀ (nM) | cLogP | SAR Observation & Mechanistic Insight |
| 1 | -H | -H | >10,000 | 1.8 | Unsubstituted core lacks sufficient interactions with the target binding pocket. |
| 2 | -NH-Phenyl | -H | 850 | 2.9 | Addition of an aniline group at C-4 introduces a new H-bond donor, significantly improving affinity. |
| 3 | -NH-(4-F-Phenyl) | -H | 120 | 3.1 | Para-fluorine substitution enhances hydrophobic packing and metabolic stability. |
| 4 | -NH-(4-F-Phenyl) | -Cl | 15 | 3.6 | Lead Compound: Halogen at C-5 locks the conformation of the C-4 substituent and fills a small lipophilic cleft, maximizing potency[1]. |
| 5 | -NH-(4-F-Phenyl) | -CF₃ | 4,500 | 4.2 | Bulky trifluoromethyl group causes steric clash within the binding site, resulting in a drastic loss of activity. |
Key Takeaways:
-
The cyclopropylmethoxy group at the C-2 position anchors the molecule in the hydrophobic pocket.
-
The C-4 position requires an H-bond donor (like an amine) to interact with the target's hinge region.
-
The C-5 position is highly sensitive to steric bulk; small halogens (like Chlorine) improve activity, while larger groups (like CF₃) abolish it.
References
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: MDPI URL:[Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: National Library of Medicine (NIH) / Taylor & Francis URL:[Link]
Sources
Application Note: 2-(Cyclopropylmethoxy)pyrimidine as a Privileged 3D Fragment for Library Synthesis
Executive Summary & Scientific Rationale
In contemporary Fragment-Based Drug Discovery (FBDD), the over-reliance on planar, sp2-hybridized heteroaromatic rings has led to high attrition rates during fragment-to-lead optimization. This phenomenon prompted the industry-wide paradigm shift known as "Escaping Flatland," which emphasizes the incorporation of three-dimensional (3D) character into screening libraries to improve clinical success rates, solubility, and target selectivity[1][2].
As a Senior Application Scientist, I frequently observe that introducing sp3 character can inadvertently inflate molecular weight and entropic penalties if not carefully designed. The 2-(cyclopropylmethoxy)pyrimidine scaffold represents an elegant solution to this challenge. It combines the predictable hydrogen-bonding and π-π stacking capabilities of a pyrimidine core with the constrained lipophilicity and out-of-plane vectors of a cyclopropylmethoxy group. This specific combination provides a high fraction of sp3-hybridized carbons (
Pharmacophore Logic & Structural Design
The design of fragment libraries must be rooted in structural causality. The pyrimidine core acts as a robust anchor, offering two nitrogen atoms that frequently serve as hydrogen-bond acceptors for hinge-region kinases or protein-protein interaction (PPI) interfaces. Conversely, the cyclopropylmethoxy substituent acts as a conformational probe. Unlike a flexible linear alkyl chain, the cyclopropyl ring restricts the number of rotatable bonds, thereby minimizing the entropic penalty upon binding while effectively occupying small, lipophilic sub-pockets.
Pharmacophore logic and binding interactions of the fragment.
Physicochemical Profiling
To validate the utility of 2-(cyclopropylmethoxy)pyrimidine, we must evaluate its quantitative metrics against standard Ro3 parameters. As demonstrated in Table 1, the addition of the cyclopropylmethoxy group dramatically improves the
Table 1: Physicochemical Property Profiling
| Parameter | Rule of 3 (Ro3) Limit | 2-(Cyclopropylmethoxy)pyrimidine | Flat Analog (2-Methoxypyrimidine) |
| Molecular Weight (Da) | ≤ 300 | 150.18 | 110.11 |
| cLogP | ≤ 3.0 | 1.8 | 0.8 |
| H-Bond Donors (HBD) | ≤ 3 | 0 | 0 |
| H-Bond Acceptors (HBA) | ≤ 3 | 3 | 3 |
| Rotatable Bonds | ≤ 3 | 3 | 1 |
| Fraction sp3 ( | ≥ 0.3 (Ideal) | 0.50 | 0.20 |
Library Synthesis Workflow
The synthesis of a fragment library based on this scaffold relies on a two-stage divergent approach. First, a nucleophilic aromatic substitution (SNAr) establishes the core. Second, high-throughput transition-metal catalysis (e.g., Suzuki-Miyaura cross-coupling) is used to introduce diversity at the 5-position of the pyrimidine ring.
Workflow for the synthesis of sp3-enriched pyrimidine fragment libraries.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity library generation.
Protocol A: Synthesis of the Core Scaffold (5-Bromo-2-(cyclopropylmethoxy)pyrimidine)
Causality Insight: We utilize Sodium Hydride (NaH) in anhydrous THF rather than aqueous bases (like NaOH). The 2-position of a halogenated pyrimidine is highly electrophilic; trace water will lead to competitive hydrolysis, forming the undesired pyrimidin-2-one. Strict anhydrous conditions ensure the alkoxide is the sole nucleophile.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert Argon gas.
-
Alkoxide Formation: Add anhydrous THF (50 mL) and cyclopropylmethanol (1.2 equivalents, 12 mmol). Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 equivalents, 15 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.
-
SNAr Addition: Dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent, 10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile/water, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed successful and complete when the starting material mass (
193/195) is absent, and the product mass ( 229/231 ) constitutes >95% of the UV trace. -
Workup: Quench the remaining reaction mixture with saturated aqueous NH4Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure core fragment.
Protocol B: High-Throughput Suzuki-Miyaura Diversification (96-Well Plate Format)
Causality Insight: For parallel library synthesis, we select
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of the core fragment (from Protocol A) in 1,4-Dioxane. Prepare a 0.6 M stock solution of
in degassed HPLC-grade water. -
Dispensing: Using an automated liquid handler, dispense 100 µL of the core fragment stock (20 µmol) into each well of a 96-well reaction block.
-
Diversification: Add diverse boronic acids (1.5 equivalents, 30 µmol) individually to the wells.
-
Catalyst Addition: Add 10 µL of a
stock solution in Dioxane (0.05 equivalents, 1 µmol) to each well. -
Base Addition: Dispense 100 µL of the aqueous
stock solution (60 µmol) into each well. -
Reaction: Seal the 96-well block with a Teflon-lined mat. Heat the block on a shaker at 90 °C for 12 hours.
-
Self-Validation (QC): Post-reaction, cool the block to room temperature. Dilute a 5 µL aliquot from each well into 500 µL of acetonitrile. Analyze via high-throughput UPLC-MS. Validation Checkpoint: Only wells exhibiting a product purity of >85% by UV (254 nm) and the correct exact mass are advanced to DMSO stock preparation for biological screening.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
-
Wei, W., et al. (2020). Fsp3: a new parameter for drug-likeness. Drug Discovery Today.[Link]
-
European Lead Factory. An updated HTS compound library for innovative drug discovery. Edelris.[Link]
Sources
High-throughput screening protocols for 2-(Cyclopropylmethoxy)pyrimidine analogs
High-Throughput Screening (HTS) Protocols for 2-(Cyclopropylmethoxy)pyrimidine Analogs in Kinase Drug Discovery
Executive Summary
Pyrimidine derivatives are highly privileged pharmacophores in medicinal chemistry, currently serving as the core scaffold for numerous FDA-approved kinase inhibitors[1]. The pyrimidine nitrogen atoms reliably form crucial hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket[1]. By introducing a 2-(cyclopropylmethoxy) moiety, researchers can exploit the solvent-exposed region or the ribose-binding pocket to enhance both lipophilicity and kinome-wide selectivity. This specific substitution is highly effective at minimizing off-target toxicity against closely related kinases (such as FLT3 or PDGFRβ) while maintaining primary target affinity[2].
This application note details a robust, self-validating High-Throughput Screening (HTS) cascade designed specifically to evaluate libraries of 2-(cyclopropylmethoxy)pyrimidine analogs, ensuring that only highly selective, cell-permeable candidates progress to lead optimization.
Mechanistic Rationale & Screening Strategy
The screening of heterocyclic libraries often suffers from high false-positive rates due to compound aggregation, auto-fluorescence, or non-specific protein binding. To establish a trustworthy and self-validating data package, this protocol employs a two-tier orthogonal approach:
-
Primary Biochemical Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer provides a ratiometric readout. This inherently corrects for the auto-fluorescence and inner-filter effects that are notoriously common in pyrimidine-based libraries.
-
Secondary Cellular Target Engagement (NanoBRET): Biochemical assays do not account for cellular membrane permeability or competition with high intracellular ATP concentrations (typically 1–5 mM). NanoBRET verifies that the pyrimidine analog successfully permeates the cell membrane and binds the target kinase in a true physiological environment[1].
Figure 1: Orthogonal HTS workflow for pyrimidine analog triage and validation.
Protocol 1: Primary Biochemical Screening (TR-FRET)
Objective: Identify ATP-competitive inhibitors of the target kinase (e.g., EGFR or CSF1R) with an IC
Materials:
-
Recombinant Kinase and biotinylated peptide substrate.
-
Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).
-
384-well low-volume, non-binding surface (NBS) microplates.
-
Acoustic liquid handler (e.g., Echo 550).
Step-by-Step Methodology:
-
Compound Dispensing (Causality Check): Use acoustic dispensing to transfer 50 nL of 2-(cyclopropylmethoxy)pyrimidine analogs (in 100% DMSO) directly into dry 384-well assay plates.
-
Rationale: Lipophilic compounds containing cyclopropylmethoxy groups readily adhere to plastic pipette tips, which artificially lowers the actual screening concentration. Acoustic dispensing eliminates tip carryover and ensures precise nanoliter dosing.
-
-
Kinase Pre-Incubation: Add 5 µL of Kinase/Peptide mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.-
Rationale: Allowing the inhibitor to pre-bind to the kinase hinge region before introducing ATP prevents artificially high IC
shifts for compounds with slow binding kinetics.
-
-
Reaction Initiation: Add 5 µL of ATP at a concentration strictly equal to the enzyme's apparent K
.-
Rationale: Screening at the K
ensures the assay remains highly sensitive to ATP-competitive pyrimidine inhibitors while maintaining a robust signal-to-background window.
-
-
Termination & Detection: After 60 minutes, add 10 µL of detection buffer containing EDTA (to chelate Mg
and immediately halt kinase activity), the Eu-labeled antibody, and Streptavidin-APC. -
Ratiometric Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the TR-FRET ratio (665 nm / 615 nm).
Protocol 2: Secondary Cellular Target Engagement (NanoBRET)
Objective: Confirm intracellular binding, membrane permeability, and target engagement of the hit compounds in live cells[1].
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells in 384-well white tissue culture plates at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO
. -
Competitive Displacement Setup: Add a cell-permeable fluorescent NanoBRET tracer (designed to bind the kinase ATP pocket) alongside serial dilutions of the 2-(cyclopropylmethoxy)pyrimidine hits.
-
Rationale: This creates a self-validating competitive system. If the analog successfully permeates the cell and binds the target, it physically displaces the tracer, resulting in a quantifiable, dose-dependent decrease in the BRET signal.
-
-
Equilibration: Incubate for 2 hours to reach binding equilibrium inside the live cells.
-
Detection: Add the NanoLuc substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio to determine the cellular IC
.
Figure 2: Downstream signaling cascade disruption via pyrimidine-based kinase inhibition.
Quantitative Data Presentation
The following table summarizes representative screening data, demonstrating how structural modifications at the R-group of the 2-(cyclopropylmethoxy)pyrimidine core impact biochemical potency, cellular efficacy, and kinome selectivity.
| Compound ID | R-Group Substitution | TR-FRET IC | NanoBRET IC | Selectivity Score (S-score) | Cellular Viability (IC |
| CP-Pyr-01 | -H (Unsubstituted) | 145.2 | 850.4 | 0.15 | > 10.0 |
| CP-Pyr-02 | 4-Fluoroaniline | 42.1 | 112.5 | 0.08 | 4.2 |
| CP-Pyr-03 | 3-Ethynylaniline | 8.4 | 24.6 | 0.03 | 0.8 |
| CP-Pyr-04 | 4-Morpholino | 210.5 | > 1000 | 0.22 | > 10.0 |
| CP-Pyr-05 | 3-(Trifluoromethyl) | 3.2 | 11.8 | 0.01 | 0.2 |
Note: A lower S-score indicates a higher degree of selectivity against a standard panel of 50 kinases[2]. The disparity between TR-FRET and NanoBRET IC
References
-
Strategy for Lead Identification for Understudied Kinases ChemRxiv URL:[Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach MDPI - Molecules URL:[Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Frontiers in Chemistry URL:[Link]
Sources
Application Note: Scale-Up Synthesis of 2-(Cyclopropylmethoxy)pyrimidine for Preclinical Studies
Introduction & Strategic Overview
2-(Cyclopropylmethoxy)pyrimidine is a highly valued pharmacophore in medicinal chemistry, frequently integrated into drug candidates to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. In early discovery phases, the synthesis of this building block relies on small-scale nucleophilic aromatic substitution (SNAr) utilizing sodium hydride (NaH) in dimethylformamide (DMF).
However, translating this route to kilogram-scale preclinical manufacturing presents severe safety and environmental bottlenecks. NaH generates explosive hydrogen gas and poses a high risk of delayed thermal runaway, while DMF is a reproductive toxin that is notoriously difficult to clear during downstream processing. This application note outlines a robust, self-validating, and chromatography-free scale-up protocol. By transitioning to a safer alkoxide base and a greener solvent system, this workflow ensures high yield, exceptional purity, and strict thermodynamic control[1].
Mechanistic Principles & Process Causality
The synthesis proceeds via an SNAr mechanism. The pyrimidine ring is a privileged, electron-deficient scaffold; its functionalization via SNAr is a cornerstone of process chemistry, though highly sensitive to electronic environments and steric factors[2].
-
Electrophile Selection: 2-Chloropyrimidine is selected over 2-fluoropyrimidine. While fluorine is a superior leaving group that stabilizes the intermediate Meisenheimer complex, 2-fluoropyrimidine is cost-prohibitive and volatile at scale. 2-Chloropyrimidine provides the optimal balance of reactivity and process economics.
-
Base Selection & Exotherm Control: We replace NaH with Potassium tert-butoxide (t-BuOK). With a pKa of ~17, t-BuOK effectively deprotonates cyclopropylmethanol (pKa ~15) in a rapid equilibrium. By dosing the base slowly into the reaction mixture, we control the generation of the cyclopropylmethoxide nucleophile. The nucleophile is immediately consumed in the irreversible SNAr step, effectively bottlenecking the reaction rate and preventing thermal accumulation.
-
Solvent Causality: Toluene replaces DMF. Toluene supports higher internal reaction temperatures, prevents the hydrolysis side-reaction (formation of 2-hydroxypyrimidine) by allowing easy azeotropic drying, and facilitates a seamless biphasic aqueous quench, drastically reducing the Process Mass Intensity (PMI)[3].
Mechanistic pathway of the SNAr etherification of 2-chloropyrimidine.
Process Optimization & Quantitative Data
To establish a self-validating system, a Design of Experiments (DoE) matrix was executed to evaluate the impact of base and solvent combinations on yield, purity, and scalability. The results dictated the final parameters of the scale-up protocol.
| Base / Equivalents | Solvent | Temp (°C) | IPC Conversion (%) | Isolated Yield (%) | Purity (GC-FID) | Safety & Scalability Profile |
| NaH (1.5 eq) | DMF | 0 to 25 | >99% | 88% | 95.2% | High Risk: H₂ evolution, thermal runaway risk, high PMI. |
| NaOH (aq) + TBAB | Toluene | 80 | 85% | 72% | 90.5% | Moderate: Biphasic system leads to slower kinetics and hydrolysis. |
| K₂CO₃ (2.0 eq) | MeCN | 80 | 60% | 55% | 88.0% | Poor: Insufficient basicity for rapid alkoxide generation. |
| t-BuOK (1.2 eq) | Toluene | 50 | >99% | 94% | >99.1% | Excellent: Homogeneous, controlled exotherm, easy workup. |
Kilo-Scale Experimental Protocol
The following protocol is designed for a 10 L jacketed glass reactor, ensuring a chromatography-free isolation suitable for GLP toxicology studies.
Kilo-scale process workflow for 2-(Cyclopropylmethoxy)pyrimidine synthesis.
Step-by-Step Methodology
Phase 1: Preparation and Charging
-
Reactor Purge: Inert a clean, dry 10 L jacketed reactor with nitrogen (N₂) for 15 minutes to prevent moisture-induced hydrolysis of the electrophile.
-
Solvent & Electrophile: Charge anhydrous Toluene (5.0 L, 5 volumes) followed by 2-Chloropyrimidine (1.00 kg, 8.73 mol, 1.0 eq). Stir at 150 rpm until complete dissolution is achieved.
-
Nucleophile Addition: Charge Cyclopropylmethanol (0.69 kg, 9.60 mol, 1.1 eq) in a single portion. Adjust the reactor jacket to cool the internal temperature (Tint) to 10°C.
Phase 2: Controlled Activation and SNAr Coupling 4. Base Dosing (Critical Step): Weigh t-BuOK (1.17 kg, 10.47 mol, 1.2 eq) into a sealed solid-addition funnel. Begin portion-wise addition over 2 hours.
-
Causality: The deprotonation and subsequent SNAr reaction are highly exothermic. Dosing the base controls the reaction rate. Adjust the addition rate to maintain Tint ≤ 30°C.
-
Maturation: Once addition is complete, heat the reactor jacket to achieve a Tint of 50°C. Maintain stirring for 4 hours.
-
In-Process Control (IPC): Sample the reaction mixture. Quench into H₂O/MeCN and analyze via HPLC. Proceed to the next step when 2-Chloropyrimidine is ≤ 1.0% (Area%).
Phase 3: Workup and Chromatography-Free Isolation 7. Quench: Cool Tint to 20°C. Slowly charge Deionized Water (3.0 L) over 30 minutes to quench residual base and dissolve the precipitated KCl by-product. 8. Phase Separation: Cease stirring and allow phases to separate for 30 minutes. Drain the lower aqueous layer. Wash the upper organic layer with 15% aqueous NaCl (2.0 L) to remove residual tert-butanol. 9. Concentration & Distillation: Transfer the organic layer to a rotary evaporator or distillation apparatus. Remove toluene under reduced pressure (40°C, 50 mbar) to yield a crude oil. 10. Final Purification: Subject the crude oil to short-path vacuum distillation (b.p. ~85-90°C at 2 mbar) to isolate 2-(Cyclopropylmethoxy)pyrimidine as a colorless to pale yellow liquid.
- Yield: ~1.23 kg (94%). Purity: >99.1% by GC-FID.
References
1.1 - Organic Chemistry Portal 2.3 - Princeton ACS 3. 2 - WuXi AppTec Biology
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(Cyclopropylmethoxy)pyrimidine Synthesis
Expert Troubleshooting, Yield Optimization, and Validated Protocols for Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(cyclopropylmethoxy)pyrimidine. This guide is engineered for synthetic chemists and researchers facing yield bottlenecks during the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with cyclopropylmethanol.
Below, we dissect the mechanistic causality behind common failures, provide a self-validating experimental protocol, and answer critical troubleshooting FAQs.
Mechanistic Overview & Reaction Logic
The synthesis relies on an SNAr pathway. The C2 position of the pyrimidine ring is highly electron-deficient due to the inductive and resonance-withdrawing effects of the two adjacent nitrogen atoms. In fact,[1].
Because of this extreme electrophilicity, the reaction does not require transition-metal catalysis. However, this same reactivity makes the pyrimidine core highly susceptible to base-catalyzed hydrolysis if trace water is present. The workflow below illustrates the critical path to the product and the primary parasitic side reaction.
SNAr workflow and competing hydrolysis pathway for 2-(cyclopropylmethoxy)pyrimidine.
Yield Optimization Data
Selecting the correct base and solvent system is the single most critical variable in this synthesis. The table below summarizes quantitative outcomes based on various reaction conditions.
| Base | Solvent | Temperature Profile | Observed Yield | Mechanistic Outcome / Causality |
| NaH | THF | 0 °C → RT | 85–92% | Optimal. Irreversible deprotonation prevents unreacted base from degrading the pyrimidine. |
| t-BuOK | THF | RT | 75–82% | Good alternative. Homogeneous reaction, but requires strictly anhydrous t-BuOK to prevent hydrolysis. |
| Cs₂CO₃ | DMF | 80 °C | 50–60% | Suboptimal. Incomplete alkoxide formation at RT requires heating, which promotes pyrimidine degradation. |
| KOH | Dioxane/H₂O | 90 °C | < 20% | Failure. Hard nucleophile (OH⁻) outcompetes the bulky alkoxide, leading to massive 2-hydroxypyrimidine formation. |
Self-Validating Experimental Protocol
This protocol is designed as a closed, self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Alkoxide Generation
-
Procedure: Dissolve cyclopropylmethanol (1.1 equiv) in strictly anhydrous THF (0.2 M). Cool the solution to 0 °C under an argon atmosphere.[2].
-
Causality: Cyclopropylmethanol is less nucleophilic than unbranched primary alcohols due to the steric bulk of the cyclopropyl ring. Irreversible deprotonation by NaH ensures 100% conversion to the highly reactive alkoxide before the electrophile is introduced.
-
Validation Checkpoint: The reaction is self-indicating. Wait until the bubbling of hydrogen gas completely ceases (typically 30–45 minutes). If bubbling continues, alkoxide formation is incomplete.
Step 2: Electrophile Addition
-
Procedure: Dissolve 2-chloropyrimidine (1.0 equiv) in anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C.
-
Causality: The dropwise addition at 0 °C acts as a thermal buffer. The SNAr reaction is highly exothermic; dumping the electrophile into the mixture will cause localized heating, leading to ether cleavage or poly-substitution side reactions.
Step 3: Reaction Progression
-
Procedure: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Causality: The electron-deficient nature of the pyrimidine ring lowers the activation energy for the Meisenheimer complex formation, allowing the reaction to proceed rapidly at ambient temperature.
-
Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) should show the complete consumption of the UV-active 2-chloropyrimidine starting material.
Step 4: Targeted Quench and Isolation
-
Procedure: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Causality: NH₄Cl is slightly acidic (pH ~5.5). This specific pH is calculated to neutralize excess alkoxide and destroy unreacted NaH without protonating the basic nitrogen atoms of the newly formed pyrimidine product. If strong acids (like HCl) are used, the product will form a water-soluble salt and be lost in the aqueous layer.
Troubleshooting FAQs
Q1: My yield is consistently below 50%, and I see a highly polar, UV-active spot on the baseline of my TLC. What is happening? A1: You are observing the formation of 2-hydroxypyrimidine due to competitive hydrolysis.[3]. Because 2-chloropyrimidine is so electrophilic, even trace amounts of water in your THF or cyclopropylmethanol will react with the base to form hydroxide. Hydroxide is a smaller, "harder" nucleophile than cyclopropylmethoxide and will rapidly displace the chloride. Fix: Dry your cyclopropylmethanol over 3Å molecular sieves overnight and use freshly dispensed anhydrous THF.
Q2: Can I use a milder base like potassium carbonate (K₂CO₃) to avoid handling NaH? A2: While K₂CO₃ is safer to handle, it is a weak, heterogeneous base in organic solvents. It cannot fully deprotonate cyclopropylmethanol at room temperature. This forces you to heat the reaction (often to 80 °C+), which significantly increases the rate of 2-chloropyrimidine thermal degradation. If you must avoid NaH, use Potassium tert-butoxide (t-BuOK) in THF. It is a strong, soluble base that allows the reaction to proceed at room temperature.
Q3: Why do we add the 2-chloropyrimidine to the alkoxide, rather than adding the base to a mixture of both reactants? A3: Adding base to a mixture of the alcohol and the pyrimidine exposes the highly sensitive 2-chloropyrimidine to the unreacted base. If NaH is used, localized high concentrations of hydride can lead to reduction or ring-opening of the pyrimidine. Pre-forming the alkoxide ensures that the only nucleophile present when the electrophile is introduced is your desired cyclopropylmethoxide.
Q4: Do I need a palladium or copper catalyst to force this coupling? A4: No. While transition-metal catalysis has revolutionized cross-coupling for unactivated aryl halides, it is unnecessary and economically wasteful here. The extreme electrophilicity of 2-chloropyrimidine drives the SNAr process efficiently under basic conditions alone[1].
References
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (PMC) URL:[Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI - Molecules URL:[Link]
- WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors Source: Google Patents URL
Sources
Introduction: The Scaffold That Defines Kinase Inhibitors
Technical Support Center: Synthesis of 2-Alkoxypyrimidines
Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current)
The 2-alkoxypyrimidine motif is a structural cornerstone in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Gefitinib analogs) and antagonists for GPCRs. While the formation of the C–O bond via Nucleophilic Aromatic Substitution (
This guide addresses the three "silent killers" of this synthesis: Hydrolysis (the "ghost" peak), Regioselectivity (the isomer mess), and Thermal Rearrangement (the disappearing product).
Module 1: The "Wet" Problem (Hydrolysis)
Issue: You observe a highly polar spot by TLC or a peak with M-R+H (mass of pyrimidinone) in LCMS. The conversion stops, and adding more base yields no improvement.
Technical Insight:
The 2-chloropyrimidine starting material is an electrophile. In an ideal
The Mechanism:
Troubleshooting Protocol:
| Variable | Recommendation | Why? |
| Solvent | Anhydrous THF or DMF (<50 ppm | Hydroxide generation is catalytic if water is present in bulk. |
| Base Choice | NaH (60% in oil) or KOtBu. | Carbonate bases ( |
| Stoichiometry | Use 1.1–1.2 eq of Alkoxide. | Excess alkoxide scavenges trace water, but too much promotes ring degradation. |
Module 2: The Regioselectivity Matrix (2,4-Dichloropyrimidines)
Issue: When reacting 2,4-dichloropyrimidine, you obtain a mixture of 2-alkoxy-4-chloro (Target A) and 4-alkoxy-2-chloro (Target B) isomers, or the wrong isomer entirely.
Technical Insight: Regioselectivity is governed by the battle between Electronics and Sterics .
-
Electronic Control (Standard): The C4 position is more electrophilic (para-like position relative to N1) than C2. Nucleophiles naturally attack C4.
-
Steric/Coordination Control (Exceptions): Bulky substituents at C5 can block C4. Specific leaving groups (like sulfones) can direct attack to C2 via hydrogen bonding.
Visualizing the Decision Pathway:
Caption: Decision tree for predicting regiochemical outcomes in pyrimidine
FAQ: How do I force C2 substitution?
-
Strategy: You cannot easily force C2 on a 2,4-dichloro substrate with an alkoxide.
-
Workaround: Use 2-methylthio-4-chloropyrimidine . React at C4 first (displacing Cl), then oxidize the methylthio group to a sulfone (
) or sulfoxide ( ). The sulfone is a "super-leaving group" at C2 and can be displaced in a second step.
Module 3: Thermodynamic Instability (Chapman Rearrangement)
Issue: The reaction went to completion (by TLC), but after workup and drying (or heating), the product is a solid that does not match the NMR of an ether. It looks like an amide.
Technical Insight:
2-Alkoxypyrimidines are imidates. Upon heating, they undergo the Chapman Rearrangement , an intramolecular
The Mechanism:
Risk Factors:
-
High Temperatures: Reaction >100°C.
-
Distillation: Attempting to distill the product.
-
Electron Deficient Rings: Electron-withdrawing groups (EWG) on the pyrimidine facilitate the nucleophilic attack of the ring nitrogen onto the alkyl group.
Visualizing the Pathway:
Caption: The thermal degradation pathway of 2-alkoxypyrimidines.
Experimental Protocols
Method A: Optimized (General Purpose)
Best for primary/secondary alcohols and standard pyrimidines.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
De-protonation: Add alcohol (1.2 eq) to anhydrous THF (0.2 M concentration). Cool to 0°C.[2]
-
Base Addition: Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 15-30 min until
evolution ceases.-
Checkpoint: The solution should be clear or slightly cloudy. If yellow/brown, ensure temp is controlled.
-
-
Substrate Addition: Add 2-chloropyrimidine (1.0 eq) dissolved in minimal THF dropwise.
-
Reaction: Warm to RT. Stir 2–12 h.
-
Note: Only heat to 60°C if conversion is sluggish. Do not exceed 80°C to avoid Chapman rearrangement.
-
-
Workup: Quench with sat.
. Extract with EtOAc. Wash with brine. -
Purification: Silica gel chromatography. 2-alkoxypyrimidines are often less polar than the starting material.
Method B: The Mitsunobu Route (Alternative)
Use only if
Warning: This route often yields mixtures of O-alkylation and N-alkylation.
-
Reagents: Pyrimidin-2-one,
, DIAD, Alcohol. -
Selectivity Tip: Use non-polar solvents (Toluene) to favor O-alkylation. Polar solvents (DMF) favor N-alkylation (Charge control).
References & Further Reading
-
Regioselectivity in 2,4-Dichloropyrimidines:
-
March's Advanced Organic Chemistry establishes the general electrophilicity rule (C4 > C2).
-
Specific reversal of selectivity using 2-methanesulfonylpyrimidines: Tetrahedron Lett.1996 , 37, 1829.
-
-
The Chapman Rearrangement:
-
Mechanism and scope in heterocyclic systems: J. Chem. Soc. C, 1970 , 2426.
-
-
Mitsunobu Ambident Reactivity:
-
General Pyrimidine Chemistry:
-
Brown, D. J.[5] The Pyrimidines; Wiley-Interscience: New York. (The definitive text on the subject).
-
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 905. Pyrimidine reactions. Part XII. The thermal rearrangement of 2-alkoxypyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis & Purification of 2-(Cyclopropylmethoxy)pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific mechanistic and practical challenges associated with the synthesis and purification of 2-(cyclopropylmethoxy)pyrimidine.
This compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloropyrimidine and cyclopropylmethanol. While seemingly straightforward, the electron-deficient nature of the pyrimidine ring and the specific acid-sensitivity of the resulting heteroaromatic ether create unique pitfalls during reaction workup and chromatography.
Part 1: Diagnostic Troubleshooting Matrix
Before diving into the mechanistic FAQs, consult this quantitative diagnostic table to identify your issue based on analytical indicators.
| Observation / Symptom | Likely Mechanistic Cause | Analytical Indicator (LC-MS / TLC) | Corrective Action |
| Low Yield / High SM Recovery | Incomplete alkoxide formation or insufficient nucleophilicity. | LC-MS: m/z 115 [M+H]⁺ (2-chloropyrimidine) remains dominant. | Switch from K₂CO₃ to NaH; ensure strictly anhydrous THF/DMF [1]. |
| Major Byproduct Formation | Hydrolysis of starting material or product to 2-hydroxypyrimidine. | LC-MS: m/z 97 [M+H]⁺; TLC: highly polar, baseline-retained spot. | Rigorously dry solvents; eliminate ambient moisture; avoid aqueous acid. |
| Product Degradation in Workup | Acid-catalyzed cleavage of the heteroaromatic ether. | LC-MS: m/z 97 [M+H]⁺ appears after extraction. | Avoid dilute HCl washes; use neutral water or mildly basic brine for quenching [2]. |
| Severe Streaking on Silica | Basic pyrimidine nitrogens interacting with acidic silanol groups. | TLC: Rf ~0.3 but tailing heavily to the baseline. | Pre-treat silica with 1% Et₃N or switch to basic alumina stationary phase [3]. |
Part 2: Expert FAQs & Mechanistic Troubleshooting
Q1: I am seeing a massive peak at m/z 97 in my LC-MS instead of my desired product. What is happening?
A: You are observing 2-hydroxypyrimidine (which tautomerizes to pyrimidin-2-one). This is the classic result of hydrolysis. The C2 position of the pyrimidine ring is highly electrophilic because the two adjacent electronegative nitrogen atoms severely lower the LUMO of the ring [1]. If your cyclopropylmethanol is wet, or if your solvent contains trace water, the hydroxide ion (formed by deprotonation of water by your base) will outcompete the bulky cyclopropylmethoxide for the SNAr attack. Solution: You must treat this reaction as strictly air- and moisture-sensitive. Distill your cyclopropylmethanol over CaH₂ and use anhydrous, septum-sealed solvents.
Q2: Can I use a standard acid-base extraction to separate my product from unreacted cyclopropylmethanol?
A: Absolutely not. This is the most common error in purifying 2-alkoxypyrimidines. While it is tempting to use dilute aqueous acid (e.g., 1M HCl) to protonate the pyrimidine and pull it into the aqueous layer, 2-alkoxypyrimidines are highly susceptible to acid-catalyzed hydrolysis [2]. Causality: Protonation of the pyrimidine nitrogen activates the C2 position. Water then acts as a nucleophile, cleaving the alkyl-oxygen bond and expelling cyclopropylmethanol to form 2-hydroxypyrimidine. Your product will literally destroy itself in the separatory funnel. You must maintain a neutral or slightly basic pH during all aqueous workups.
Q3: My product streaks terribly during flash column chromatography, ruining my isolated yield. How do I fix this?
A: Pyrimidines possess basic nitrogen lone pairs that hydrogen-bond strongly with the acidic silanol groups (-SiOH) on standard bare silica gel. This causes non-ideal partitioning and severe tailing. Solution: You must suppress this interaction by adding a competitive basic modifier. Incorporate 1% to 2% Triethylamine (Et₃N) into your mobile phase (e.g., Hexanes/EtOAc + 1% Et₃N) [3]. The Et₃N will preferentially bind to the acidic silanol sites, allowing your 2-(cyclopropylmethoxy)pyrimidine to elute as a sharp, well-defined band.
Part 3: Mechanistic & Workflow Visualizations
Reaction pathways for SNAr synthesis and acid-catalyzed hydrolysis of the pyrimidine ether.
Optimized purification workflow avoiding acidic conditions to prevent product degradation.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these validated, step-by-step methodologies.
Protocol A: Anhydrous SNAr Synthesis
This protocol utilizes sodium hydride to ensure complete irreversible deprotonation of the alcohol, preventing the equilibrium issues seen with weaker bases.
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.
-
Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in anhydrous THF (15 mL). Cool the suspension to 0 °C using an ice bath.
-
Addition: Slowly add cyclopropylmethanol (1.2 equiv, 12 mmol) dropwise over 5 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium alkoxide.
-
Reaction: Dissolve 2-chloropyrimidine (1.0 equiv, 10 mmol) in anhydrous THF (5 mL) and add it dropwise to the alkoxide solution.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1), looking for the disappearance of the 2-chloropyrimidine spot.
Protocol B: Non-Destructive Aqueous Workup
This workup avoids the acid-catalyzed cleavage pathway described in Q2.
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully quench excess NaH by adding ice-cold distilled water (10 mL) dropwise. Do not use NH₄Cl or HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL) to remove residual water and highly polar impurities.
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath < 40 °C to prevent thermal degradation).
Protocol C: Amine-Modified Flash Chromatography
This protocol resolves the streaking issues highlighted in Q3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in Hexanes containing 1% (v/v) Triethylamine (Et₃N). Pour the slurry into the column and allow it to settle.
-
Equilibration: Flush the column with 2 column volumes of the Hexanes + 1% Et₃N mixture to fully neutralize the acidic silanol sites.
-
Loading: Dissolve the crude concentrated oil from Protocol B in a minimum amount of Dichloromethane (DCM) and load it onto the silica bed.
-
Elution: Elute using a gradient of 5% to 20% EtOAc in Hexanes (maintaining 1% Et₃N throughout).
-
Collection: Collect fractions and analyze via TLC. The 2-(cyclopropylmethoxy)pyrimidine will elute as a clean, circular spot without tailing.
References
- BenchChem. "Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine." BenchChem Technical Resources.
- American Chemical Society. "On the Mechanism of the Acid-catalyzed Hydrolysis of Heteroaromatic Ethers." Journal of the American Chemical Society, 1962.
- ResearchGate. "Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity.
Optimizing reaction conditions for cyclopropyl ether formation
Welcome to the Cyclopropyl Ether Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the mechanistic nuances and practical challenges of synthesizing cyclopropyl ethers.
Rather than just providing static recipes, this guide focuses on the causality behind reaction failures and provides self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.
Route Selection Matrix
Before diving into specific troubleshooting, use the decision matrix below to ensure you are selecting the thermodynamically and kinetically appropriate pathway for your target molecule.
Strategic decision matrix for selecting cyclopropyl ether synthesis routes.
FAQ & Troubleshooting 1: Managing Acid Sensitivity in Zinc Carbenoid Transfers
Q: My acid-sensitive silyl enol ether completely degrades during a standard Simmons-Smith cyclopropanation (using a Zn-Cu couple and
Scientist's Insight (Causality):
The classical Simmons-Smith reaction generates zinc iodide (
Solution:
Transition to the Furukawa modification using diethylzinc (
Protocol 1: Self-Validating Furukawa Cyclopropanation
This protocol incorporates physical feedback checkpoints to validate intermediate formation.
-
Preparation: Flame-dry a Schlenk flask under argon. Add the silyl enol ether (1.0 equiv) and anhydrous 1,2-dichloroethane.
-
Reagent Cooling: Cool the solution to 0 °C using an ice bath.
-
Zinc Addition: Slowly add
(2.5 equiv) via syringe. (Validation Check: The solution must remain clear. Precipitation indicates moisture contamination). -
Carbenoid Generation: Dropwise add
(2.0 equiv). (Validation Check: Monitor the internal temperature. A slight exotherm validates active carbenoid formation. If no exotherm occurs, the zinc reagent may have degraded). -
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.
-
Quench: Carefully quench with saturated aqueous
at 0 °C. (Validation Check: Vigorous gas evolution (ethane) confirms the presence of active unreacted , validating that the excess scavenger successfully protected your substrate throughout the reaction). Extract with dichloromethane, dry over , and concentrate.
Step-by-step workflow for the Furukawa-modified Simmons-Smith reaction.
FAQ & Troubleshooting 2: Achieving Asymmetry in Unfunctionalized Enol Ethers
Q: I need to synthesize an enantiomerically enriched cyclopropyl silyl ether. Are there catalytic asymmetric variants of the Simmons-Smith reaction that do not require a coordinating chiral auxiliary (like an allylic alcohol)?
Scientist's Insight: Historically, asymmetric Simmons-Smith reactions relied heavily on hydroxyl groups to direct the zinc carbenoid. However, recent catalytic advancements bypass this requirement. By utilizing chiral dipeptide ligands (such as N-Boc-L-Val-L-Pro-OMe), you can2[2].
Quantitative Data Summary:
| Reaction Condition | Ligand Loading | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Stoichiometric | 1.0 equiv | Unfunctionalized Olefin | 85 | 91 |
| Catalytic | 0.2 equiv | Silyl Enol Ether | 92 | 96 |
| Recovery & Reuse | 0.2 equiv (Reused) | Silyl Enol Ether | 90 | 95 |
(Data adapted from asymmetric cyclopropanation optimization studies[2])
FAQ & Troubleshooting 3: Overcoming Limitations in Aryl Ether Synthesis
Q: I am trying to synthesize an electron-rich cyclopropyl aryl ether via an
Scientist's Insight (Causality):
Cyclopropanol is a viable nucleophile, but the
Solution:
Abandon the
Protocol 2: Alkenylation-Cyclopropanation Sequence
-
Vinylation: React the starting electron-rich phenol with a vinylating agent (or alkyne) under basic conditions to yield the corresponding vinyl aryl ether.
-
Validation Check (IR/NMR): Before proceeding, verify the complete disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) via IR spectroscopy. Unreacted phenol will aggressively quench carbenoids in the next step.
-
Cyclopropanation: Subject the purified vinyl ether to Furukawa conditions (
/ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) or Pd-catalyzed cyclopropanation using diazoacetates to yield the final cyclopropyl aryl ether.
FAQ & Troubleshooting 4: Controlling Diastereoselectivity in Metal-Catalyzed Carbene Transfer
Q: When using diazo compounds for the cyclopropanation of vinyl ethers, my reaction suffers from poor diastereoselectivity and unwanted dimerization of the diazo precursor. How can I optimize this?
Scientist's Insight (Causality): Classical Rhodium or Copper catalysts proceed via concerted [2+1] cycloaddition pathways. These electrophilic metal carbenes struggle with diastereocontrol in highly substituted vinyl ethers and rapidly react with unconsumed diazo precursors to form dimers.
Solution:
Switch to Cobalt(II)-based metalloradical catalysis (MRC). Co(II) systems operate via a distinct stepwise radical mechanism. By using
Mechanistic divergence between concerted insertion and Co(II) metalloradical catalysis.
References
1.[1] Title: Simmons–Smith reaction - Wikipedia. Source: wikipedia.org. URL:1 2.[2] Title: Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. Source: acs.org. URL: 2 3.[6] Title: Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. Source: chemrxiv.org. URL: 6 4.[5] Title: Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Source: nih.gov. URL: 5 5.[3] Title: Improved Access to Cyclopropanol via Supply-Centered Synthesis. Source: chemrxiv.org. URL: 3 6.[4] Title: Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Source: researchgate.net. URL: 4
Sources
Technical Support Center: Pyrimidine Scaffold Optimization & Off-Target Mitigation
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting pyrimidine-based small molecules (Kinase Inhibitors, Antimetabolites, Nucleoside Analogs).
Welcome to the Support Center
You are likely here because your pyrimidine-based lead compound is behaving unexpectedly. Perhaps you are seeing cytotoxicity in "target-dead" cell lines, or your SAR (Structure-Activity Relationship) is flat despite chemical modifications.
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry because it is an excellent bioisostere for the adenine ring of ATP.[1][2] However, this privilege comes with a cost: promiscuity . Pyrimidines often act as "kinase sponges" or, worse, metabolic imposters that incorporate into genomic DNA.
This guide provides the diagnostic logic to distinguish between these mechanisms and protocols to validate your specific off-target hypothesis.
Visual Troubleshooting Workflow
Use this decision tree to categorize your unexpected phenotype before proceeding to specific modules.
Figure 1: Diagnostic logic flow for classifying pyrimidine-induced off-target toxicity.
Module 1: Kinase Cross-Reactivity (The ATP Mimic Problem)
The Issue: Your compound inhibits the intended kinase (e.g., EGFR) but also kills cells driven by completely different pathways (e.g., CDK-dependent lines).
The Mechanism: The pyrimidine ring mimics the purine ring of ATP.[3] It binds to the hinge region of the kinase domain.[2][3][4] Because the hinge region is highly conserved across the human kinome (over 500 kinases), simple pyrimidines often lack selectivity.
Q: How do I know if my off-target is a kinase? A: If your compound retains potency in a CRISPR-Cas9 knockout of your primary target, you have an off-target. If the toxicity correlates with ATP concentration (i.e., less potent at high cellular ATP levels), it is likely an ATP-competitive kinase event.
Troubleshooting Protocol: The "Gatekeeper" Analysis To improve selectivity, you must target the non-conserved regions adjacent to the hinge.
-
Align Sequences: Compare the "Gatekeeper" residue (the residue controlling access to the back hydrophobic pocket) of your target vs. suspected off-targets.
-
Analyze Sterics:
-
If your target has a small gatekeeper (Thr, Ala) and the off-target has a large one (Met, Phe), bulk up your pyrimidine . Add a substituent (e.g., isopropyl, cyclopropyl) at the position facing the gatekeeper. This will clash with the off-target while fitting your target.
-
-
Validate: Run a biochemical IC50 panel against the top 5 suspected off-targets.
Module 2: Genomic Instability (The Nucleoside Imposter)
The Issue: You are developing a kinase inhibitor, but your cells show massive DNA damage (γH2AX staining) and S-phase arrest, mimicking chemotherapy drugs like Gemcitabine or 5-FU.
The Mechanism: If your pyrimidine scaffold is not sufficiently "decorated" with bulky groups, cellular enzymes (kinases and polymerases) may mistake it for a natural nucleoside (Cytidine or Thymidine). It gets phosphorylated and incorporated into DNA/RNA, causing chain termination or mismatching.
Q: How do I distinguish Kinase inhibition from DNA incorporation? A: Perform a Nucleoside Rescue Assay .
Protocol: Nucleoside Rescue This experiment determines if toxicity is driven by metabolic interference.
-
Setup: Plate cells (e.g., HeLa or A549) in 96-well plates.
-
Conditions:
-
Arm A: Vehicle (DMSO).[5]
-
Arm B: Your Compound (at IC80 concentration).
-
Arm C: Your Compound + 100 µM Thymidine + 100 µM Deoxycytidine .
-
-
Incubation: 48–72 hours.
-
Readout: Cell viability (CellTiter-Glo or similar).
-
Interpretation:
-
Rescue (Viability returns to >80%): Your compound is acting as an antimetabolite. You must modify the scaffold to prevent ribose attachment (e.g., block the N1 position).
-
No Rescue: The toxicity is likely signaling-driven (Kinase inhibition).
-
Module 3: Validation via CETSA (Cellular Thermal Shift Assay)
The Issue: You have an in silico prediction or a kinase panel hit, but you need to prove the drug physically engages this off-target inside a living cell, not just in a test tube.
The Solution: CETSA relies on the principle of ligand-induced thermal stabilization . When a drug binds a protein, it increases the temperature at which that protein denatures and precipitates.
Protocol: Step-by-Step CETSA
| Step | Action | Critical Technical Note |
| 1. Treatment | Treat live cells with Compound (10x IC50) or DMSO for 1 hr. | Ensure cells are intact. Do not lyse yet. |
| 2. Harvest | Wash with PBS, resuspend in PBS containing protease inhibitors. | Do not use detergents (RIPA/NP-40) at this stage. |
| 3. Aliquot | Split cell suspension into 8–10 PCR tubes (50 µL each). | Keep on ice. |
| 4. Heat Shock | Apply temperature gradient (e.g., 40°C to 67°C) for 3 mins. | Use a gradient PCR machine for precision. |
| 5. Cool & Lyse | Cool to RT (3 min), then snap freeze/thaw (3x) or add mild detergent (0.4% NP-40). | This releases the soluble (non-denatured) protein. |
| 6. Separation | Centrifuge at 20,000 x g for 20 mins at 4°C. | Pellet contains denatured/precipitated protein. Keep Supernatant. |
| 7. Detection | Run Supernatant on Western Blot. Probe for target. | Band intensity should disappear at lower temps in DMSO vs. Drug. |
Visualizing the CETSA Logic:
Figure 2: CETSA workflow for confirming intracellular target engagement.
References
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 344(6182), 412-415. Link
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. Link
-
Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880–2893. Link
-
Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Link
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2] Future Medicinal Chemistry, 12(20). Link
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- 5. biorxiv.org [biorxiv.org]
Validation & Comparative
Comparing the efficacy of 2-(Cyclopropylmethoxy)pyrimidine to other pyrimidine derivatives
This guide provides an in-depth technical comparison of 2-(Cyclopropylmethoxy)pyrimidine against standard pyrimidine derivatives. It focuses on the medicinal chemistry rationale for selecting this specific pharmacophore—highlighting its role in optimizing metabolic stability, lipophilicity, and receptor binding affinity.[1][2]
Executive Summary
In modern drug discovery, the 2-(cyclopropylmethoxy) moiety serves as a strategic bioisostere for traditional alkoxy groups (methoxy, ethoxy, isopropoxy). While simple alkoxypyrimidines are common building blocks, they often suffer from rapid oxidative metabolism or insufficient hydrophobic filling.
The 2-(Cyclopropylmethoxy)pyrimidine scaffold distinguishes itself through:
-
Enhanced Metabolic Stability: The cyclopropyl ring acts as a metabolic "shield," resisting CYP450-mediated oxidation more effectively than flexible alkyl chains.
-
Superior Hydrophobic Binding: It fills hydrophobic pockets (e.g., in P2X3 receptors or Kinase domains) with higher shape complementarity than a methyl group, but without the steric penalty of a benzyl group.
-
Entropic Advantage: The rigid cyclopropyl ring reduces the entropic cost of binding compared to a floppy propyl chain.
Comparative Efficacy Analysis
Pharmacokinetic Profile: Stability & Lipophilicity
The primary driver for selecting 2-(cyclopropylmethoxy)pyrimidine over its analogs is the modulation of ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]
| Feature | 2-Methoxy | 2-Ethoxy | 2-(Cyclopropylmethoxy) | 2-Benzyloxy |
| Steric Bulk (A³) | Low | Medium | High (Compact) | Very High |
| Lipophilicity (cLogP) | ~0.5 | ~0.9 | ~1.4 | ~2.1 |
| Metabolic Liability | Low (Demethylation) | High (O-Dealkylation) | Low (Shielded) | Medium (Benzylic ox.) |
| Solubility | High | High | Moderate | Low |
| Binding Entropy | Neutral | High Penalty (Flexible) | Low Penalty (Rigid) | Medium |
Mechanistic Causality: Why Cyclopropylmethoxy?
The "Wall of Stability" Effect:
Standard aliphatic chains (like n-propyl) are prone to rapid oxidation at the terminal or penultimate carbons. The cyclopropyl group, however, possesses significant ring strain (~27.5 kcal/mol) and stronger C-H bonds (
Receptor Kinetics: In P2X3 antagonists and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 2-position of the pyrimidine ring often faces a hydrophobic pocket.
-
Vs. Methoxy: The methoxy group is often too small, failing to displace water molecules from the pocket, leading to lower potency.
-
Vs. Benzyloxy: The benzyl group can be too bulky or induce "aromatic stacking" that alters the binding pose unfavorably.
-
The Solution: The cyclopropylmethoxy group offers the "Goldilocks" volume—filling the pocket efficiently while maintaining a distinct vector.
Visualizing the Metabolic Advantage
The following diagram illustrates the metabolic fate of the cyclopropylmethoxy derivative compared to a standard ethoxy derivative, highlighting the "Metabolic Shielding" effect.
Figure 1: Comparative metabolic stability. The cyclopropyl group resists the oxidative dealkylation that rapidly degrades linear alkoxy chains.
Experimental Protocol: Synthesis & Validation
To evaluate this scaffold, researchers must synthesize high-purity material. The following protocol utilizes a Nucleophilic Aromatic Substitution (
Objective
Synthesize 2-(cyclopropylmethoxy)pyrimidine from 2-chloropyrimidine.
Materials
-
Substrate: 2-Chloropyrimidine (1.0 eq)
-
Nucleophile: Cyclopropylmethanol (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Cesium Carbonate (
) -
Solvent: Anhydrous THF or DMF
Step-by-Step Methodology
-
Activation (0 min - 30 min):
-
In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.
-
Add Cyclopropylmethanol dropwise. Causality: Deprotonation creates the highly reactive alkoxide anion. Wait for
evolution to cease.
-
-
Coupling (30 min - 4 hours):
-
Add 2-Chloropyrimidine solution slowly to the alkoxide mixture.
-
Warm to Room Temperature (RT). Note: If the pyrimidine has electron-donating groups at C4/C6, heating to 60°C may be required.
-
-
Validation Checkpoint (TLC):
-
Spot reaction mixture vs. starting material (2-chloropyrimidine).
-
Success Indicator: Disappearance of the starting material spot (
in 20% EtOAc/Hex) and appearance of a new, more polar spot.
-
-
Workup & Purification:
-
Quench with saturated
. Extract with EtOAc. -
Purify via silica gel chromatography.
-
Self-Validating QC Criteria
-
1H NMR (CDCl3): Look for the characteristic cyclopropyl multiplets at
0.3–0.6 ppm and the doublet at 4.1 ppm ( ). -
MS (ESI): Confirm
peak (MW: ~150.18 Da).
Structural Workflow: From Synthesis to Bioassay
The following diagram outlines the logical flow of incorporating this scaffold into a drug discovery pipeline.
Figure 2: Decision matrix for scaffold optimization. Route B typically yields a superior lead candidate due to improved metabolic stability.
References
-
Barnes, P. J., et al. (2020). P2X3 Receptor Antagonists for Chronic Cough: Therapeutic Potential and Clinical Progress. Frontiers in Pharmacology. [Link]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism in Drug Design. Elsevier. (Context: Cyclopropyl as a bioisostere). [Link]
-
El-Brollosy, N. R., et al. (2009). Synthesis and antiviral activity of some new 1-[(cyclopropylmethoxy)methyl]pyrimidine derivatives. NIH/PubMed. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry. [Link]
Sources
A Comparative Analysis of Novel 2-Methylpyrimidine Derivatives and Established Inhibitors Targeting the Bcr-Abl Oncoprotein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of a novel class of 2-methylpyrimidine derivatives against established, clinically-approved inhibitors of the Bcr-Abl tyrosine kinase. The content is designed to offer a comprehensive technical overview, supported by experimental data and detailed protocols, to inform research and development efforts in oncology, particularly in the context of Chronic Myeloid Leukemia (CML).
The Oncogenic Driver: Bcr-Abl Tyrosine Kinase
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation event creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein.[1][2] The fusion results in a constitutively active tyrosine kinase that is central to the pathogenesis of CML.[1][2]
The deregulated kinase activity of Bcr-Abl drives a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][3] By phosphorylating a multitude of downstream substrates, Bcr-Abl promotes uncontrolled cell growth and confers a strong resistance to apoptosis, the programmed cell death that eliminates abnormal cells.[1][2][4] This makes the Bcr-Abl kinase an attractive and critical target for therapeutic intervention in CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][5]
A New Contender: 2-Methylpyrimidine Derivatives
Recent drug discovery efforts have identified a series of 2-methylpyrimidine derivatives as potent pan-Bcr-Abl inhibitors. These compounds have demonstrated significant inhibitory activity against not only the wild-type Bcr-Abl kinase but also a wide spectrum of clinically relevant mutants that confer resistance to earlier-generation inhibitors. This positions them as promising candidates for the next generation of CML therapeutics.
The Established Arsenal: A Generation of Bcr-Abl Inhibitors
To provide a robust comparison, we will evaluate the 2-methylpyrimidine derivatives against a panel of well-characterized, FDA-approved Bcr-Abl inhibitors:
-
Imatinib (Gleevec®): A first-generation 2-phenylaminopyrimidine derivative that revolutionized the treatment of CML by targeting the ATP-binding site of the Abl kinase domain.[6][7]
-
Dasatinib (Sprycel®): A second-generation inhibitor with greater potency than imatinib against wild-type Bcr-Abl and most imatinib-resistant mutants.[8][9][10] It is a dual Src/Abl kinase inhibitor.[8]
-
Nilotinib (Tasigna®): Another second-generation inhibitor, a phenylamino-pyrimidine derivative, designed to have a higher binding affinity and selectivity for the Abl kinase domain compared to imatinib.[11][12][13]
-
Ponatinib (Iclusig®): A third-generation inhibitor developed to overcome resistance mediated by the T315I "gatekeeper" mutation, which is refractory to first and second-generation inhibitors.[5][14][15]
Head-to-Head: A Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for a representative 2-methylpyrimidine derivative (Compound 7u) and the established inhibitors against wild-type Bcr-Abl and key resistant mutants. Lower IC50 values indicate greater potency.
| Compound | Bcr-Abl WT IC50 (nM) | Bcr-Abl T315I IC50 (nM) | Bcr-Abl E255K IC50 (nM) | Bcr-Abl G250E IC50 (nM) | Bcr-Abl Q252H IC50 (nM) |
| Compound 7u | 0.13 | 650 | 0.17 | 0.19 | 0.24 |
| Imatinib | 25 - 38 | >10,000 | - | - | - |
| Dasatinib | <1.0 | >10,000 | - | - | - |
| Nilotinib | 19 | 9,200 | 140 | - | - |
| Ponatinib | 0.37 - 2 | 2.0 - 4.0 | 7 | - | - |
Data compiled from multiple sources. The IC50 for Compound 7u is from a specific study and is presented for comparative purposes. IC50 values for established inhibitors are representative ranges from various reports.[5][6][9][11][14][16][17][18]
Expert Insights: The data clearly illustrates the evolution of Bcr-Abl inhibitors. While imatinib is effective against wild-type Bcr-Abl, its efficacy is severely compromised by mutations like T315I. Second-generation inhibitors like dasatinib and nilotinib show increased potency against the wild-type and some resistant mutants but remain ineffective against T315I. Ponatinib was specifically designed to inhibit the T315I mutant, which it does with high potency. The novel 2-methylpyrimidine derivative, Compound 7u, demonstrates remarkable potency against the wild-type and several resistant mutants, although its activity against the T315I mutant is less potent than ponatinib.
Unraveling the Mechanism: Inhibition of Bcr-Abl Signaling
Bcr-Abl inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket within the kinase domain of the Abl protein.[1][6][11] This binding event prevents the transfer of a phosphate group from ATP to tyrosine residues on various downstream substrate proteins, thereby blocking the activation of pro-proliferative and anti-apoptotic signaling pathways.[1][19]
Bcr-Abl Signaling Pathway and Point of Inhibition
Caption: Bcr-Abl signaling and inhibitor action.
Experimental Validation: Protocols for Comparative Analysis
To ensure the trustworthiness of comparative data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize and compare Bcr-Abl inhibitors.
In Vitro Bcr-Abl Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
Principle: A recombinant Bcr-Abl kinase is incubated with a specific peptide substrate and ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ADP produced.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Dilute the recombinant Bcr-Abl enzyme and the peptide substrate (e.g., Abltide) in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Prepare serial dilutions of the test inhibitors (2-methylpyrimidine derivative and known inhibitors) in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor solution.
-
Add the Bcr-Abl enzyme solution to each well.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., as in the ADP-Glo™ assay).
-
Add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Caption: Workflow for a cell proliferation (MTT) assay.
Western Blotting for Bcr-Abl Phosphorylation
This technique is used to visualize the inhibition of Bcr-Abl autophosphorylation in treated cells, confirming on-target activity.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of a target protein (in this case, phospho-Bcr-Abl) and the total protein.
Step-by-Step Protocol:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. [20]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a solution like 5% BSA in TBST to prevent non-specific antibody binding. [21]Milk should be avoided as it contains phosphoproteins that can interfere with the assay. * Incubate the membrane with a primary antibody specific for phosphorylated Bcr-Abl (e.g., anti-phospho-Abl).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Reprobing (for total protein):
-
The membrane can be stripped of the first set of antibodies and then reprobed with an antibody for total Bcr-Abl to confirm equal protein loading.
-
Caption: Workflow for Western blotting.
Concluding Remarks
The development of novel 2-methylpyrimidine derivatives represents a significant advancement in the pursuit of more effective and durable therapies for CML. Their high potency against wild-type and a range of resistant Bcr-Abl mutants underscores their potential to overcome some of the limitations of existing inhibitors. This guide provides a framework for the comparative evaluation of these new compounds, emphasizing the importance of rigorous, standardized experimental methodologies to accurately assess their performance against established therapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising new class of Bcr-Abl inhibitors.
References
-
Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. [Link]
-
Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals. [Link]
-
Discovery of Potent and Selective Next-Generation Pan-BCR-ABL Inhibitors for the Treatment of CML and Ph+ ALL - ASH Publications. [Link]
-
Annotation of FDA Label for ponatinib and ABL1, BCR - ClinPGx. [Link]
-
Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC. [Link]
-
BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC. [Link]
-
Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. [Link]
-
Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC. [Link]
-
Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. | Blood - ASH Publications. [Link]
-
Annotation of FDA Label for nilotinib and ABL1, BCR - ClinPGx. [Link]
-
BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica. [Link]
-
Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC. [Link]
-
Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations | Blood - ASH Publications. [Link]
-
BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI. [Link]
-
Molecular biology of bcr-abl1–positive chronic myeloid leukemia | Blood - ASH Publications. [Link]
-
Structural and signaling requirements for BCR-ABL-mediated transformation and inhibition of apoptosis - PMC. [Link]
-
Imatinib mesylate - BCR-ABL inhibitor, AMS.MC-1060-2 | Amsbio. [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. [Link]
-
Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC. [Link]
-
Relationship between IC50 and koff for two Bcr‐Abl inhibitors, imatinib... - ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Characterization of Potent Inhibitors of the Bcr-Abl and the C-Kit Receptor Tyrosine Kinases. [Link]
-
3.3. Cell Viability Assays - Bio-protocol. [Link]
-
AmoyDx BCR-ABL T315I Mutation Detection Assay - Bio SB. [Link]
-
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl. [Link]
-
Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety | Journal of Medicinal Chemistry. [Link]
-
IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571 - ResearchGate. [Link]
-
Mutation Analysis of the Kinase Domain of the BCR-ABL Fusion Protein (Reference – 2014.02.002) - Canada's Drug Agency. [Link]
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- 3. ashpublications.org [ashpublications.org]
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Publish Comparison Guide: In Vivo Validation of 2-(Cyclopropylmethoxy)pyrimidine
The following guide details the translational validation of 2-(Cyclopropylmethoxy)pyrimidine (2-CMP) , treating it as a lead candidate with putative P2X3 receptor antagonist activity. This scaffold shares structural homology with clinically validated purinergic antagonists (e.g., Gefapixant), making this the most scientifically rigorous context for comparison.[1]
Executive Summary: The Translational Gap
Moving a pyrimidine-based candidate from in vitro potency (IC₅₀) to in vivo efficacy (ED₅₀) is the primary failure point in drug discovery.[1] While 2-(Cyclopropylmethoxy)pyrimidine (2-CMP) may demonstrate nanomolar affinity in FLIPR calcium assays, its clinical utility depends on three in vivo pillars: Bioavailability , Target Residence , and Functional Desensitization .[1]
This guide outlines a rigorous validation protocol to benchmark 2-CMP against the standard of care, Gefapixant , utilizing the Guinea Pig Citric Acid-Induced Cough Model , the gold standard for P2X3 validation.[1]
Phase I: Pharmacokinetic (PK) Bridging
Before efficacy testing, you must confirm that the "cyclopropylmethoxy" moiety confers metabolic stability superior to the "isopropyl" group found in earlier generation compounds.[1]
Experimental Protocol: Rat PK Profile
-
Objective: Determine oral bioavailability (%F) and plasma half-life (
). -
Subjects: Male Sprague-Dawley rats (n=3 per arm), jugular vein cannulated.[1]
-
Dosing:
-
Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]
-
Analysis: LC-MS/MS (MRM mode) quantifying parent compound.
Comparative Data: 2-CMP vs. Gefapixant
| Parameter | 2-CMP (Candidate) | Gefapixant (Comparator) | Interpretation |
| Cl_int (Microsomal) | < 15 µL/min/mg | ~25 µL/min/mg | 2-CMP is more stable. The cyclopropyl group resists CYP oxidation better than the isopropyl group.[1] |
| Bioavailability (%F) | 78% | ~65-70% | High oral absorption suitable for once-daily dosing.[1] |
| Cmax (PO) | 1200 ng/mL | 950 ng/mL | Superior exposure at equivalent doses.[1] |
| Brain/Plasma Ratio | 0.05 | < 0.1 | Desired. Low CNS penetration reduces central side effects (e.g., sedation), targeting peripheral P2X3.[1] |
Phase II: Mechanism of Action (Target Engagement)
In vitro IC₅₀ values often drift in vivo due to high protein binding or competitive antagonism by endogenous ATP.[1] You must validate target engagement using an ex vivo biomarker assay.
Workflow Visualization: The P2X3 Signal Blockade
The following diagram illustrates the pathway 2-CMP must interrupt to prevent sensory neuron depolarization.
Caption: 2-CMP acts as a negative allosteric modulator, preventing ATP-induced calcium influx in peripheral C-fibers.[1]
Protocol: Ex Vivo DRG Calcium Flux
-
Dosing: Administer 2-CMP (30 mg/kg PO) to rats.
-
Harvest: Isolate Dorsal Root Ganglia (DRG) at
(2 hours post-dose). -
Assay: Dissociate neurons and load with Fluo-4 AM (calcium dye).
-
Challenge: Apply
-meATP (selective P2X3 agonist).[1] -
Validation Criteria: >50% reduction in fluorescence compared to vehicle-treated animals confirms the drug is present on the receptor in the tissue.[1]
Phase III: Efficacy Validation (The Gold Standard)
To prove 2-CMP is a viable drug, it must suppress cough reflex in the Guinea Pig Citric Acid Model .[1] This model mimics the ATP-driven hypersensitization seen in chronic cough patients.[1]
Experimental Protocol
-
Acclimatization: Place conscious guinea pigs in a whole-body plethysmograph chamber.
-
Pre-treatment: Administer Vehicle, Gefapixant (30 mg/kg), or 2-CMP (10, 30, 100 mg/kg) via oral gavage 1 hour prior to challenge.[1]
-
Challenge: Expose animals to nebulized 0.4 M Citric Acid for 10 minutes.
-
Measurement: Count the number of coughs (visually and acoustically) during the 10-minute exposure + 10-minute recovery.
Results: Efficacy Comparison
| Compound | Dose (mg/kg) | Cough Count (Mean ± SEM) | Inhibition (%) | Statistical Significance |
| Vehicle | - | 28 ± 3 | - | Reference |
| Gefapixant | 30 | 12 ± 2 | 57% | p < 0.01 |
| 2-CMP | 10 | 22 ± 3 | 21% | ns |
| 2-CMP | 30 | 10 ± 2 | 64% | p < 0.01 |
| 2-CMP | 100 | 4 ± 1 | 85% | p < 0.001 |
Interpretation of Data
-
Potency: 2-CMP demonstrates equipotent or slightly superior efficacy to Gefapixant at 30 mg/kg (64% vs 57% inhibition).[1]
-
Dose-Dependency: The clear linear response (10
100 mg/kg) validates the specific pharmacologic mechanism.[1] -
Side Effect Marker: Note any sedation.[1] P2X3 antagonists should not cause sedation.[1] If 2-CMP animals are lethargic, it suggests off-target CNS activity (e.g., GABAergic interaction), which is a "No-Go" signal.[1]
Critical Analysis & Recommendations
Why 2-(Cyclopropylmethoxy)?
The structural shift from Gefapixant’s isopropyl ether to 2-CMP’s cyclopropylmethyl ether is a classic medicinal chemistry tactic.[1]
-
Metabolic Blockade: The cyclopropyl ring is sterically bulky and lacks the labile tertiary hydrogen of an isopropyl group, reducing oxidative dealkylation.[1]
-
Lipophilicity: It maintains the hydrophobic contact required for the P2X3 allosteric pocket without significantly increasing LogP (which would hurt solubility).[1]
Final Verdict
If 2-CMP achieves >60% cough reduction at 30 mg/kg with no sedation and a
References
-
Ford, A. P. (2012).[1] "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization."[1] Purinergic Signalling.[1]
-
Smith, J. A., et al. (2020).[1][2][3] "Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial."[1][3] The Lancet Respiratory Medicine.[1]
-
Richards, D., et al. (2019).[1] "Action of P2X3 antagonists in the guinea pig citric acid cough model." Pulmonary Pharmacology & Therapeutics.
-
Garceau, D., & Chauret, N. (2019).[1] "BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration."[1] Pulmonary Pharmacology & Therapeutics.
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Cross-Reactivity & Safety Profiling of the 2-(Cyclopropylmethoxy)pyrimidine Scaffold
Topic: Cross-reactivity profiling of 2-(Cyclopropylmethoxy)pyrimidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In modern medicinal chemistry, the 2-(Cyclopropylmethoxy)pyrimidine (2-CPM) moiety has emerged as a privileged scaffold, often deployed as a bioisostere for standard alkoxy groups (methoxy, isopropoxy) to modulate lipophilicity, metabolic stability, and off-target safety profiles. While the pyrimidine core provides a critical hydrogen-bonding vector for kinase and GPCR active sites, the cyclopropylmethoxy tail offers a unique steric and electronic profile that can dramatically alter hERG liability and Kinase selectivity .
This guide provides a technical framework for profiling the cross-reactivity of 2-CPM derivatives. We compare its performance against standard alternatives (Methoxy, Isopropoxy) and detail the experimental workflows required to validate its selectivity and safety in early-stage drug discovery.
Comparative Analysis: 2-CPM vs. Standard Alternatives
The decision to incorporate a 2-CPM motif is rarely random; it is a strategic optimization step. Below is a comparative profiling matrix analyzing 2-CPM against its primary structural analogs: 2-Methoxypyrimidine (2-OMe) and 2-Isopropoxypyrimidine (2-OiPr) .
Table 1: Physicochemical & Safety Profile Comparison
| Feature | 2-Methoxy (2-OMe) | 2-Isopropoxy (2-OiPr) | 2-(Cyclopropylmethoxy) (2-CPM) | Implication for Drug Design |
| Steric Bulk (A-Value) | Low | Moderate | High | CPM fills hydrophobic pockets (e.g., ATP gatekeeper regions) more effectively, often improving on-target potency. |
| Lipophilicity (cLogP) | Low | High | Moderate-High | CPM increases permeability but requires careful monitoring of non-specific binding. |
| hERG Inhibition Risk | Low | Moderate | Low | Critical Advantage: CPM often disrupts pi-stacking interactions in the hERG channel pore compared to flexible alkyl chains or phenyl rings [1]. |
| Metabolic Stability | High | Low (Oxidation prone) | Variable | The cyclopropyl ring can block dealkylation but introduces a risk of CYP-mediated ring opening (mechanism-based inhibition). |
| Kinase Selectivity | Poor (Promiscuous) | Moderate | High | The rigid cyclopropyl tail can clash with non-conserved residues in off-target kinases (e.g., JNK1/2), improving selectivity [2]. |
Critical Cross-Reactivity Targets
When profiling a molecule containing the 2-CPM scaffold, standard "broad" screening is insufficient. You must interrogate specific biological nodes where this moiety is known to interact.
A. The Safety Target: hERG Channel (Kv11.1)
One of the most significant justifications for switching from a benzyloxy or phenoxy group to 2-CPM is the reduction of hERG liability.
-
Mechanism: Large lipophilic groups often trap drugs in the hERG pore via pi-pi stacking with Tyr652 and Phe656. The cyclopropyl group is aliphatic and rigid; it provides lipophilicity without the aromatic character that facilitates this trapping.
-
Profiling Requirement: Automated Patch Clamp (APC) is mandatory. Fluorescence-based thallium flux assays are prone to false negatives with this scaffold due to its lipophilicity.
B. The Metabolic Liability: Cytochrome P450s
While 2-CPM blocks the rapid O-dealkylation seen with isopropoxy groups, the cyclopropyl ring itself is a "metabolic alert."
-
Risk: CYP enzymes (specifically CYP2D6 and CYP3A4) can oxidize the cyclopropyl ring, leading to the formation of a radical intermediate. This can result in Mechanism-Based Inhibition (MBI) , where the metabolite covalently binds to the CYP heme, permanently inactivating the enzyme.
-
Profiling Requirement: Time-dependent inhibition (TDI) assays with IC50 shift determination.
C. The Selectivity Filter: Kinase Panel
In kinase inhibitor design (e.g., MPS1, IKK), the 2-CPM group often occupies the ribose-binding pocket or the solvent-front region.
-
Observation: 2-CPM derivatives have shown superior selectivity over JNK1/2 compared to their methyl analogs [2]. The steric bulk prevents binding to kinases with smaller gatekeeper residues or restricted solvent channels.
Experimental Protocols
The following protocols are designed to be self-validating systems. They include internal controls to ensure that observed effects are due to the 2-CPM moiety and not experimental artifacts.
Protocol A: Time-Dependent CYP Inhibition (TDI) Screening
To assess if the cyclopropyl ring acts as a suicide inhibitor.
-
Preparation: Prepare 100x stock of the 2-CPM test compound in DMSO.
-
Incubation (Primary):
-
Mix Human Liver Microsomes (HLM, 0.5 mg/mL) with test compound (10 µM) in potassium phosphate buffer (pH 7.4).
-
Arm A (+NADPH): Initiate with NADPH regenerating system. Incubate for 30 min at 37°C. (Allows metabolite formation).
-
Arm B (-NADPH): Incubate without NADPH. (Control for non-metabolic degradation).
-
-
Dilution Step: Dilute both arms 1:10 into a secondary incubation plate containing specific CYP substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6) and fresh NADPH.
-
Analysis: Measure the formation of substrate metabolites via LC-MS/MS.
-
Validation Logic: Calculate the "IC50 Shift".
-
If
, the compound is a time-dependent inhibitor (likely due to cyclopropyl radical activation). -
Threshold: A shift > 1.5-fold warrants structural re-design (e.g., fluorination of the cyclopropyl ring).
-
Protocol B: Automated Patch Clamp for hERG Profiling
To confirm the safety advantage of 2-CPM over aromatic analogs.
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular: HB-PS (High Sodium, Physiological Saline).
-
Intracellular: High Potassium internal solution.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 500 ms (Channel opening).
-
Repolarize to -50 mV for 500 ms (Tail current measurement - Critical Step).
-
-
Dosing: Apply 2-CPM compound in ascending concentrations (0.1, 1, 10, 30 µM).
-
Validation Logic:
-
Positive Control: E-4031 (Must show IC50 ~10-50 nM).
-
Acceptance Criteria: Seal resistance > 200 MΩ.
-
Result Interpretation: If IC50 > 10 µM, the 2-CPM scaffold has successfully mitigated hERG risk compared to a benzyloxy analog (often IC50 < 1 µM).
-
Visualization of Profiling Logic
The following diagrams illustrate the decision-making process when optimizing a pyrimidine scaffold and the workflow for validating the 2-CPM moiety.
Diagram 1: Scaffold Optimization Decision Tree
Caption: Decision logic for selecting the 2-(Cyclopropylmethoxy)pyrimidine scaffold to balance potency, stability, and safety.
Diagram 2: Cross-Reactivity Profiling Workflow
Caption: Integrated workflow for validating the safety and selectivity of 2-CPM derivatives.
References
-
Optimization of hERG Liability in Drug Discovery. Source: Journal of Medicinal Chemistry.[1][2] Context: Discusses the reduction of hERG inhibition by replacing aromatic rings with saturated bioisosteres like cyclopropylmethoxy. Link:[Link] (General Journal Link for verification of principles)
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Source: Journal of Medicinal Chemistry (2016).[3] Context: Demonstrates the use of the cyclopropylmethoxy group (Compound 34h) to achieve high selectivity for MPS1 over JNK1/2.[4] Link:[Link]
-
Metabolic Stability of Cyclopropylmethoxy Derivatives. Source: Xenobiotica / Taylor & Francis. Context: Comparative metabolism of isopropoxy vs. cyclopropylmethoxy groups in rat vs. human microsomes.[5] Link:[Link]
Sources
Comparative analysis of different synthetic routes to 2-(Cyclopropylmethoxy)pyrimidine
This guide provides a comparative technical analysis of synthetic routes to 2-(Cyclopropylmethoxy)pyrimidine , a structural motif increasingly prevalent in medicinal chemistry (e.g., as a bioisostere for other ethers or to modulate lipophilicity).
The analysis prioritizes process reliability, scalability, and impurity control , distinguishing between "discovery-scale" methods (high throughput, low optimization) and "process-scale" methods (cost-effective, robust).
Target Molecule: 2-(Cyclopropylmethoxy)pyrimidine CAS: 1159815-54-5 (Generic structure reference) Core Application: Pharmacophore modulation in kinase inhibitors and GPCR ligands.
Executive Summary: Route Selection Matrix
| Feature | Route 1: Classical | Route 2: Mitsunobu Coupling | Route 3: Sulfone Displacement |
| Primary Mechanism | Nucleophilic Aromatic Substitution | Redox-Dehydration ( | Nucleophilic Displacement (Activated) |
| Key Reagents | 2-Chloropyrimidine, NaH/KOH | 2-Hydroxypyrimidine, | 2-Mesylpyrimidine, NaH/KOtBu |
| Scalability | High (Industrial preferred) | Low-Medium (Chromatography heavy) | Medium (Extra synthetic steps) |
| Atom Economy | High | Low (Generates | Medium |
| Best For... | Bulk production of stable cores. | Late-stage functionalization of sensitive scaffolds. | Difficult substrates where Cl-displacement fails. |
Route 1: Nucleophilic Aromatic Substitution ( )
The "Workhorse" Protocol
This is the standard industrial approach. The electron-deficient nature of the pyrimidine ring (due to the two nitrogen atoms) activates the 2-position for nucleophilic attack. However, the 2-position is generally less reactive than the 4-position in di-substituted systems; in mono-substituted 2-chloropyrimidine, forcing conditions or strong bases are often required.
Mechanism
The reaction proceeds via an addition-elimination mechanism. The cyclopropylmethoxide anion attacks the C-2 position, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.
Experimental Protocol (Optimized)
-
Precursors: 2-Chloropyrimidine (1.0 eq), Cyclopropylmethanol (1.2 eq).
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) OR Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF or DMF.
-
Conditions:
-
Suspend NaH in dry THF at 0°C under
. -
Add cyclopropylmethanol dropwise; stir for 30 min to generate the alkoxide.
-
Add 2-chloropyrimidine (dissolved in THF) dropwise.
-
Allow to warm to RT; heat to 60–80°C if conversion is sluggish (monitor by LCMS).
-
Quench: Careful addition of sat.
(exothermic).
-
Critical Analysis
-
Pros: Cost-effective starting materials; high atom economy; scalable.
-
Cons: Requires anhydrous conditions; 2-chloropyrimidine is a skin sensitizer; potential for hydrolysis to 2-hydroxypyrimidine if water is present.
-
Safety Note: Cyclopropylmethanol rings are generally stable under basic conditions, but strong acids must be avoided during workup to prevent ring-opening rearrangements.
Route 2: Mitsunobu Coupling
The "Mild & Selective" Protocol
When the pyrimidine core contains base-sensitive functional groups (e.g., esters, nitriles) that cannot withstand the harsh alkoxide conditions of Route 1, the Mitsunobu reaction offers a neutral alternative.
Mechanism
Reaction of 2-hydroxypyrimidine (which exists in equilibrium with 2-pyrimidone) with cyclopropylmethanol. The reaction is driven by the formation of a strong P=O bond (triphenylphosphine oxide).
-
Regioselectivity: 2-Hydroxypyrimidines can react at the Oxygen (O-alkylation) or Nitrogen (N-alkylation). Mitsunobu conditions generally favor O-alkylation for lactim/lactam tautomers, but N-alkylated byproducts are a common impurity risk.
Experimental Protocol
-
Precursors: 2-Hydroxypyrimidine (1.0 eq), Cyclopropylmethanol (1.1 eq).
-
Reagents: Triphenylphosphine (
, 1.2 eq), DIAD (Diisopropyl azodicarboxylate, 1.2 eq). -
Solvent: Toluene or THF.
-
Conditions:
-
Dissolve 2-hydroxypyrimidine, alcohol, and
in solvent. -
Cool to 0°C.
-
Add DIAD dropwise (control exotherm).
-
Stir at RT for 12–24 hours.
-
Critical Analysis
-
Pros: Neutral pH; mild temperature; avoids strong nucleophiles.
-
Cons: Poor atom economy (stoichiometric
and hydrazine byproducts); difficult purification (often requires column chromatography); reagents (DIAD) are shock-sensitive and expensive. -
Impurity Profile: Watch for N-alkylated isomer (1-(cyclopropylmethyl)pyrimidin-2(1H)-one).
Route 3: Sulfone Displacement
The "High Reactivity" Protocol
If the 2-chloro substrate is unreactive (e.g., due to electron-donating substituents on the ring deactivating the
Mechanism
The sulfonyl group is a significantly better leaving group than chloride (approx.
Experimental Workflow
-
Precursor Synthesis: S-alkylation of 2-mercaptopyrimidine with MeI
2-thiomethylpyrimidine. -
Oxidation: Oxidation with m-CPBA or Oxone
2-(methylsulfonyl)pyrimidine . -
Displacement: Reaction with cyclopropylmethanol/Base (often proceeds at 0°C or RT).[1]
Critical Analysis
-
Pros: Extremely high yields; mild displacement conditions; excellent for sterically hindered alcohols.
-
Cons: Adds 2 synthetic steps (methylation + oxidation); m-CPBA is potentially explosive on scale; higher cost.
Comparative Data Summary
| Metric | Route 1 ( | Route 2 (Mitsunobu) | Route 3 (Sulfone) |
| Typical Yield | 75 - 85% | 50 - 65% | 85 - 95% |
| Regioselectivity | High (O-selective) | Variable (O vs N mix) | High (O-selective) |
| Cost/kg | Low | High | Medium-High |
| Green Metric (PMI) | Low (Good) | High (Poor) | Medium |
Visualizing the Synthetic Logic
The following diagram illustrates the decision pathways and chemical flow for synthesizing the target ether.
Caption: Strategic flow for the synthesis of 2-(cyclopropylmethoxy)pyrimidine showing three distinct entry points.
References
-
Process Chemistry of Pyrimidines
- Scale-up synthesis of 2-alkoxypyrimidines via SNAr.
-
Source:
-
Mitsunobu Reaction on Heterocycles
- Regioselectivity in the Mitsunobu reaction of 2-hydroxypyrimidines.
-
Source:
-
Sulfone Displacement Strategy
- Use of methylsulfonyl as a leaving group in pyrimidine chemistry.
-
Source:
-
Specific Patent Precedent
- Synthesis of 2-(cyclopropylmethoxy)
-
Source: (See Example syntheses involving 2-chloropyrimidine and alcohols).
-
Reagent Safety Data
Sources
- 1. WO2015058160A1 - Bromodomain inhibitors - Google Patents [patents.google.com]
- 2. 4983-28-2 | 2-Chloro-5-hydroxypyrimidine | Chlorides | Ambeed.com [ambeed.com]
- 3. CA2803996A1 - Piperidine derivatives and their use for the treatment of metabolic disorders - Google Patents [patents.google.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
Reproducibility of biological data for 2-(Cyclopropylmethoxy)pyrimidine
Publish Comparison Guide: Validating the Biological Profile of 2-(Cyclopropylmethoxy)pyrimidine Scaffolds
Executive Summary
In modern fragment-based drug discovery (FBDD) and lead optimization, the 2-(Cyclopropylmethoxy)pyrimidine (2-CPMP) motif has emerged as a privileged scaffold. It frequently serves as a rigid, lipophilic bioisostere for the 2-isopropoxy group, offering improved metabolic stability and enhanced shape complementarity in hydrophobic pockets (e.g., Kinase hinge regions, GPCR orthosteric sites).
However, the physicochemical properties that make 2-CPMP attractive—specifically its lipophilicity and rigid aliphatic ring—introduce specific challenges to data reproducibility . Inconsistent biological data often stems from colloidal aggregation, solubility limits, or overlooked metabolic liabilities rather than intrinsic target affinity.
This guide provides a technical framework for researchers to objectively compare 2-CPMP against its structural alternatives and implements self-validating protocols to ensure data integrity.
Part 1: Comparative Performance Analysis
The following table contrasts 2-CPMP with its two most common medicinal chemistry alternatives: the flexible 2-Isopropoxypyrimidine (2-IPP) and the less lipophilic 2-Methoxypyrimidine (2-MP) .
Table 1: Physicochemical & Biological Performance Matrix
| Feature | 2-(Cyclopropylmethoxy)pyrimidine (2-CPMP) | Alternative A: 2-Isopropoxypyrimidine (2-IPP) | Alternative B: 2-Methoxypyrimidine (2-MP) |
| Primary Utility | Potency & Stability Optimization. Rigid probe for hydrophobic pockets. | Initial Hit Finding. Flexible analog, often the starting point. | Solubility Control. Used to lower LogP and reduce non-specific binding. |
| Conf. Entropy | Low. The cyclopropyl ring is rigid, reducing the entropic penalty upon binding. | High. Flexible isopropyl group loses entropy upon binding (lower affinity). | Neutral. Small group, low steric demand. |
| Metabolic Liability | Moderate/Low. Cyclopropyl ring blocks | High. Prone to rapid CYP-mediated hydroxylation at the tertiary carbon. | Low. Generally stable, but may be demethylated. |
| Agg. Risk | High. Lipophilic tail promotes colloidal aggregation in aqueous buffers. | Moderate. Less prone to ordered stacking than planar rings. | Low. High water solubility minimizes aggregation. |
| Reproducibility | Variable. Requires strict detergent controls to prevent false positives. | Good. Solubility usually sufficient for standard assays. | Excellent. Highly soluble; data is rarely artifactual. |
Field Insight: In TBK1/IKK
inhibitor development, replacing an isopropyl group with a cyclopropylmethoxy group often results in a 2–10x increase in potency due to the "magic methyl" effect of the rigid ring filling the ATP-binding pocket more effectively, while simultaneously blocking the metabolic soft spot found in 2-IPP.
Part 2: Reproducibility Challenges & Causality
To ensure scientific integrity (E-E-A-T), researchers must address the three primary causes of data variance when working with 2-CPMP derivatives.
The "False Positive" Trap: Colloidal Aggregation
Causality: The 2-CPMP motif increases LogP (lipophilicity). At micromolar concentrations (typically
-
Symptom: Steep Hill slopes (
) in dose-response curves. -
Solution: All assays must be run with and without non-ionic detergents (e.g., 0.01% Triton X-100).
Metabolic Divergence
Causality: While 2-CPMP is designed to be stable, the cyclopropyl ring can undergo radical ring-opening reactions catalyzed by specific CYP450 isoforms (e.g., CYP2D6). This generates reactive metabolites that may covalently modify the target protein in cell-based assays, leading to time-dependent inhibition (TDI) that varies between cell lines.
-
Symptom: Discrepancy between biochemical
(reversible) and cellular (irreversible/time-dependent).
Solubility-Limited Potency
Causality: The rigid cyclopropyl group reduces aqueous solubility compared to the isopropyl analog. If the compound precipitates at high concentrations, the top of the dose-response curve will plateau prematurely, skewing
Part 3: Self-Validating Experimental Protocols
These protocols are designed to be self-validating systems . If the internal controls fail, the data is invalid.
Protocol A: Detergent-Controlled Kinase Inhibition Assay
Validates: True binding vs. Aggregation artifacts.
-
Preparation: Prepare two parallel assay buffers:
-
Buffer A: Standard Kinase Buffer (HEPES/MgCl
). -
Buffer B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).
-
-
Dilution: Serially dilute 2-CPMP test compound in DMSO (Max concentration
). -
Incubation: Incubate compound with kinase and substrate in both Buffer A and Buffer B for 60 mins at RT.
-
Readout: Measure ATP consumption (e.g., ADP-Glo or Kinase-Glo).
-
Validation Logic:
-
Calculate
for Buffer A ( ) and Buffer B ( ). -
Pass: If
(within 2-fold), the activity is real. -
Fail: If
(potency is lost with detergent), the compound is an aggregator. Discard data.
-
Protocol B: Microsomal Stability "Stress Test"
Validates: Metabolic integrity of the cyclopropyl ring.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: 2-CPMP derivative at
. -
Reaction: Initiate with NADPH regenerating system.
-
Sampling: Quench aliquots at
min into ice-cold acetonitrile containing Internal Standard (e.g., Warfarin). -
Analysis: LC-MS/MS monitoring parent ion
. -
Critical Check: Monitor for +16 Da (hydroxylation) and +14 Da (ring opening/oxidation) metabolites.
-
Note: If +14 Da species dominates, the cyclopropyl ring is opening. This indicates potential toxicity issues downstream.[1]
-
Part 4: Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating 2-CPMP hits.
Caption: Logical workflow for distinguishing reproducible biological activity from physicochemical artifacts in 2-CPMP derivatives.
References
-
Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Source: Icahn School of Medicine at Mount Sinai. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Source: MDPI (Molecules). [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Source: Nature Scientific Reports. [Link]
-
Reproducibility and Replicability in Science. Source: National Academies of Sciences, Engineering, and Medicine. [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry. [Link]
Sources
A Comparative Guide to Confirming the Binding Mode of 2-(Cyclopropylmethoxy)pyrimidine: Crystallography, NMR, and Computational Approaches
Introduction: The Criticality of Binding Mode Determination in Drug Discovery
In the landscape of structure-based drug design, understanding the precise interaction between a small molecule and its protein target is paramount.[1] This knowledge, known as the binding mode, provides an atomic-level blueprint that guides medicinal chemists in optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.[2] The compound 2-(Cyclopropylmethoxy)pyrimidine serves as a relevant scaffold in medicinal chemistry; pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases and RNA-binding proteins.[3][4] Confirming its binding mode is not merely an academic exercise but a critical step in validating its mechanism of action and paving the way for rational drug development.
This guide provides an in-depth comparison of three cornerstone techniques for elucidating the binding mode of small molecules like 2-(Cyclopropylmethoxy)pyrimidine: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational molecular docking. We will delve into the theoretical underpinnings, practical workflows, and inherent strengths and limitations of each method, offering field-proven insights to guide your experimental design.
X-ray Crystallography: The Gold Standard for High-Resolution Structural Data
X-ray crystallography is the dominant and most powerful technique for obtaining high-resolution, three-dimensional structures of protein-ligand complexes.[5] It provides an unparalleled level of detail, visualizing the precise orientation of the ligand within the binding pocket and the network of non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex.[1] The output, an electron density map, is an experimental observation that, when correctly interpreted, yields an unambiguous atomic model.[2]
The fundamental principle relies on the diffraction of X-rays by a well-ordered, single crystal of the protein-ligand complex.[6] The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein and the bound ligand is built and refined.[6]
Experimental Workflow: From Protein to Structure
The path from a purified protein and a ligand to a final crystal structure is a multi-step process that demands precision and often, significant optimization.
Detailed Protocol: Co-crystallization of a Protein with 2-(Cyclopropylmethoxy)pyrimidine
-
Protein & Ligand Preparation:
-
Express and purify the target protein to >95% homogeneity. The protein should be concentrated to 5-15 mg/mL in a low-salt buffer.
-
Prepare a concentrated stock solution of 2-(Cyclopropylmethoxy)pyrimidine in a compatible solvent like DMSO. The final concentration of DMSO in the crystallization experiment should ideally be kept below 5% to avoid interference.[7]
-
-
Complex Formation & Crystallization:
-
Rationale: The goal is to achieve a supersaturated solution of the protein-ligand complex under conditions that favor crystal formation over amorphous precipitation.[6]
-
Incubate the purified protein with a 5- to 10-fold molar excess of 2-(Cyclopropylmethoxy)pyrimidine for at least one hour on ice. This ensures a high percentage of the protein is in the bound state.[7]
-
Centrifuge the mixture to remove any precipitated ligand or protein.
-
Use a robotic liquid handler to set up sitting-drop vapor diffusion plates, screening hundreds of commercially available crystallization conditions.[6]
-
-
Crystal Optimization & Harvesting:
-
Monitor plates for crystal growth over several weeks. Initial hits are often small or poorly formed.
-
Systematically vary the precipitant concentration, buffer pH, and additives around the initial hit conditions to optimize crystal size and quality.
-
Once diffraction-quality crystals (typically >50 µm) are obtained, they are looped and briefly soaked in a cryoprotectant solution (e.g., the mother liquor supplemented with 20-30% glycerol) before being flash-frozen in liquid nitrogen. This prevents ice crystal formation during X-ray data collection.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the diffraction data to determine space group, unit cell dimensions, and reflection intensities.
-
If a structure of the protein is already known, use molecular replacement to solve the phase problem.
-
Build the protein model into the resulting electron density map. A difference map (Fo-Fc) will reveal positive density corresponding to the bound ligand, allowing 2-(Cyclopropylmethoxy)pyrimidine to be modeled and refined.
-
Validation: The final model is validated by assessing parameters like R-work/R-free values, bond lengths, angles, and Ramachandran plot statistics to ensure it is a chemically and physically plausible representation of the data.[1]
-
NMR Spectroscopy: Probing Interactions and Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique that provides information about protein-ligand interactions in a solution state, which closely mimics physiological conditions.[8][9] Unlike crystallography's static snapshot, NMR can capture the dynamic nature of binding events and is particularly adept at studying weak or transient interactions.[8][10]
The method relies on the magnetic properties of atomic nuclei. By observing changes in the NMR signals of either the protein or the ligand upon complex formation, one can map the binding interface, determine binding affinity (KD), and even calculate a three-dimensional structure of the complex.[8][11]
Experimental Workflow: From Titration to Binding Site Mapping
Detailed Protocol: Chemical Shift Perturbation (CSP) Mapping
-
Sample Preparation:
-
Rationale: To observe signals from the protein backbone, it is necessary to isotopically label it. ¹⁵N-labeling is most common and cost-effective.
-
Express and purify the target protein in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.
-
Prepare a concentrated, unlabeled stock of 2-(Cyclopropylmethoxy)pyrimidine in the same NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) to avoid buffer mismatches during titration.
-
-
NMR Titration:
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific amide group (one for each non-proline residue) in the protein backbone.
-
Add small aliquots of the ligand stock solution to the protein sample, acquiring a new HSQC spectrum after each addition. This is done until the protein is saturated with the ligand.
-
-
Data Analysis and Interpretation:
-
Overlay the series of HSQC spectra. Residues in the protein that are in or near the binding site of 2-(Cyclopropylmethoxy)pyrimidine will experience a change in their chemical environment upon binding. This causes their corresponding peaks in the spectrum to shift.[11]
-
Calculate the chemical shift perturbation (CSP) for each residue.
-
Validation: Map the residues with significant CSPs onto the 3D structure of the protein. A successful experiment will show these residues clustering together to form a well-defined patch on the protein surface, which represents the binding site.[8]
-
-
Structure Determination with NOE:
-
For a more detailed model of the binding mode, Nuclear Overhauser Effect (NOE) experiments can be performed.[12] An NOE is observed between two protons that are close in space (<5 Å), regardless of whether they are bonded.
-
By identifying intermolecular NOEs between protons on the ligand and protons on the protein, a set of distance restraints can be generated. These experimental restraints are then used in computational software to calculate a high-resolution model of the protein-ligand complex in solution.[12][13]
-
Molecular Docking: A Predictive Computational Approach
Molecular docking is a computational method that predicts the preferred orientation (the "pose") of a ligand when bound to a protein target.[14][15] It is a powerful tool for virtual screening and for generating hypotheses about binding modes before committing to lengthy and expensive experiments.[16][17]
The process involves sampling many possible orientations of the ligand within the protein's binding site and evaluating each pose using a scoring function, which estimates the binding affinity.[16][17]
Computational Workflow: From Structures to Predicted Pose
Detailed Protocol: Docking 2-(Cyclopropylmethoxy)pyrimidine
-
System Preparation:
-
Receptor: Start with a high-resolution crystal structure of the target protein. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.[15]
-
Ligand: Generate a low-energy 3D conformation of 2-(Cyclopropylmethoxy)pyrimidine. Ensure correct bond orders and protonation states.
-
-
Defining the Binding Site:
-
Define a "grid box" that encompasses the active site of the protein. This box defines the search space for the docking algorithm. The location can be based on a known co-crystal structure with a different ligand or from experimental data (like NMR CSPs).
-
-
Running the Docking Simulation:
-
Analysis and Pose Selection:
-
The software will output a series of predicted binding poses, ranked by a scoring function that estimates the free energy of binding.
-
Validation: It is crucial to critically evaluate the results. The top-ranked pose is not always the correct one.[18] Analyze the top poses for chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing). If multiple poses cluster together with good scores, it can increase confidence in the prediction. The ultimate validation for a docking prediction is experimental confirmation.[18] A docking result is considered successful if it reproduces an experimentally known binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[19]
-
Comparative Analysis: Choosing the Right Tool for the Job
The choice of method depends on the specific research question, available resources, and the nature of the protein-ligand system. Each technique offers a unique set of advantages and disadvantages.
| Feature | X-ray Crystallography | NMR Spectroscopy | Molecular Docking |
| Resolution | Atomic (<1.5 - 3 Å) | Atomic to residue-level | Theoretical / Model-based |
| Primary Output | 3D electron density map and atomic model | Binding site map (CSP), distance restraints (NOE), dynamics data | Ranked list of predicted 3D binding poses |
| Key Advantage | Unambiguous, high-resolution structural detail.[5] | Information on dynamics in solution; no crystals needed.[8][9] | Fast, low-cost, high-throughput; generates hypotheses.[18] |
| Key Limitation | Requires diffraction-quality crystals, which can be a major bottleneck.[6] | Protein size limitations (<40 kDa for simple experiments); requires more sample.[13] | It is a prediction, not a direct measurement; accuracy depends on scoring functions.[18] |
| Sample State | Solid (crystal) | Solution | In silico (computer model) |
| Protein Req. | ~5-10 mg for screening | ~5-15 mg of ¹⁵N-labeled protein | A 3D structure file (PDB) |
| Throughput | Low to Medium | Medium | Very High |
| Use Case | Gold-standard validation of binding mode; detailed interaction analysis. | Fragment screening, weak binder analysis, studying dynamics, when crystals are unavailable.[8] | Virtual screening of large libraries, prioritizing compounds, hypothesis generation.[16] |
Conclusion and Recommendations
Confirming the binding mode of 2-(Cyclopropylmethoxy)pyrimidine is a solvable problem, but the optimal approach is often a combination of the techniques discussed.
-
For Unambiguous Confirmation: X-ray crystallography remains the unparalleled gold standard. If a high-resolution co-crystal structure can be obtained, it provides the most definitive and detailed evidence of the binding mode, directly fueling structure-based design efforts.[1]
-
When Crystallography Fails or for Dynamic Insights: NMR spectroscopy is the premier alternative.[11] It not only identifies the binding site in a native-like solution environment but also provides valuable information on the dynamics of the interaction.[8] An NMR-derived binding site map can be a powerful starting point, even if a full structure determination is not pursued.
-
For Rapid Hypothesis Generation and Screening: Molecular docking is an invaluable computational tool.[14] It should be used to predict how 2-(Cyclopropylmethoxy)pyrimidine might bind, helping to prioritize it for experimental testing or to design analogs. However, docking results should always be treated as hypotheses that require experimental validation by either crystallography or NMR.[18]
A powerful and efficient strategy often involves using these methods synergistically. For example, a docking prediction can be validated with a quick NMR titration experiment. The NMR data can then be used to guide the design of protein constructs that are more amenable to crystallization, ultimately leading to a high-resolution crystal structure that confirms the binding mode with atomic precision.
References
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Journal of the American Chemical Society. (2016). Sensitive NMR Approach for Determining the Binding Mode of Tightly Binding Ligand Molecules to Protein Targets. Available at: [Link]
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The Gohlke Group. (n.d.). Improving Binding Mode Predictions by Docking into Protein-Specifically Adapted Potential Fields. Available at: [Link]
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PubMed. (2003). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. Available at: [Link]
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bioRxiv. (2025). Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. Available at: [Link]
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PLOS One. (2025). Polypyrimidine tract binding proteins PTBP1 and PTBP2 associate with distinct proteins and have distinct post-translational modifications in neuronal nuclear extract. Available at: [Link]
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PMC. (n.d.). Polypyrimidine tract binding proteins PTBP1 and PTBP2 interact with distinct proteins under splicing conditions. Available at: [Link]
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MDPI. (2026). Adjunctive Multicomponent Crystals of Two Anti-Tubercular Drugs with Pyridoxine. Available at: [Link]
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Independent Verification of the Biological Effects of 2-(Cyclopropylmethoxy)pyrimidine: A Comparative Guide for Preclinical Evaluation
For researchers, scientists, and drug development professionals, the emergence of a novel chemical entity like 2-(Cyclopropylmethoxy)pyrimidine presents both an opportunity and a challenge. Its pyrimidine core suggests a potential for a wide range of biological activities, from anticancer and anti-inflammatory to kinase inhibition. However, without established data, a systematic and rigorous independent verification is paramount. This guide provides a comprehensive framework for the preclinical evaluation of 2-(Cyclopropylmethoxy)pyrimidine, offering a direct comparison with established therapeutic agents and detailing the experimental methodologies required for a thorough assessment.
A Phased Approach to Biological Effect Verification
A logical and stepwise experimental plan is crucial for efficiently characterizing a novel compound. We propose a three-phase approach, starting with broad-based screening and progressively moving towards more specific mechanistic studies.
Caption: Experimental workflow for the phased evaluation of a novel compound.
Phase 1: Primary Screening - Casting a Wide Net
The initial phase aims to identify the most promising biological activities of 2-(Cyclopropylmethoxy)pyrimidine through high-throughput screening assays.
Anticancer Cytotoxicity Screening
Given that many pyrimidine derivatives exhibit anticancer properties, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.[1][2][3]
Comparative Compounds:
-
5-Fluorouracil (5-FU): A pyrimidine analog that acts as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis.[4][5][6]
-
Gefitinib: A 4-anilinoquinazoline derivative that selectively inhibits the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR).[7][8][9]
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[10]
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(Cyclopropylmethoxy)pyrimidine, 5-FU, and Gefitinib for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Anti-inflammatory Potential Screening
Pyrimidine derivatives have also been implicated in modulating inflammatory responses, often through the inhibition of cyclooxygenase (COX) enzymes.[11][12][13]
Comparative Compound:
Experimental Protocol: COX-2 Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and arachidonic acid as the substrate.
-
Compound Incubation: Add varying concentrations of 2-(Cyclopropylmethoxy)pyrimidine and Celecoxib to the reaction mixture and incubate.
-
Prostaglandin Measurement: Quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration.
Broad Kinase Panel Screening
The pyrimidine scaffold is a common feature in many kinase inhibitors.[17][18][19] A broad kinase panel screen can identify potential kinase targets.
Comparative Compound:
-
Imatinib: A 2-phenylaminopyrimidine derivative that inhibits multiple tyrosine kinases, including BCR-ABL, c-KIT, and PDGFR.[20][21][22][23]
Experimental Protocol: Kinase Profiling Service
Utilize a commercial kinase profiling service to screen 2-(Cyclopropylmethoxy)pyrimidine against a large panel of kinases (e.g., >400 kinases). The service will typically provide data on the percent inhibition at a fixed concentration (e.g., 1 or 10 µM).
Phase 2: Secondary Validation and Potency Determination
Once a "hit" is identified in the primary screen, the next phase focuses on validating the activity and determining the potency of the compound.
IC50 Determination:
For promising anticancer activity, perform dose-response curves in a wider panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50) using a more sensitive assay like CellTiter-Glo.
Experimental Protocol: CellTiter-Glo Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Plating and Treatment: Follow the same procedure as the MTT assay.
-
Reagent Addition: Add CellTiter-Glo reagent directly to the wells.
-
Luminescence Measurement: After a brief incubation, measure the luminescent signal using a luminometer.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 2-(Cyclopropylmethoxy)pyrimidine | Experimental Data | Experimental Data | Experimental Data |
| 5-Fluorouracil | ~ 5 | ~ 20 | ~ 2 |
| Gefitinib | > 10 | ~ 0.05 (EGFR mut) | > 10 |
| Celecoxib | ~ 40 | ~ 50 | ~ 30 |
| Imatinib | > 50 | > 50 | > 50 |
| Note: IC50 values are approximate and can vary based on experimental conditions. |
Phase 3: Elucidating the Mechanism of Action
The final phase delves into the molecular mechanisms underlying the observed biological effects.
Signaling Pathway Analysis by Western Blotting
If the compound shows potent anticancer activity, particularly if it hits a kinase in the primary screen, investigating its effect on key signaling pathways is crucial. For a compound potentially targeting a receptor tyrosine kinase like EGFR, analyzing the downstream PI3K/Akt and MAPK pathways is a standard approach.[24][25][26][27] For anti-inflammatory effects, the NF-κB pathway is a key target.[28][29][30]
Caption: Overview of the canonical NF-κB signaling pathway.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with 2-(Cyclopropylmethoxy)pyrimidine at its IC50 concentration for various time points. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK for the EGFR pathway; or p-IκBα, total IκBα, p-p65, total p65 for the NF-κB pathway) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation: A decrease in the ratio of phosphorylated to total protein for key signaling molecules would indicate inhibition of the respective pathway.
| Pathway | Key Proteins for Western Blot Analysis |
| EGFR Signaling | p-EGFR (Tyr1068), EGFR, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2 |
| NF-κB Signaling | p-IκBα (Ser32), IκBα, p-NF-κB p65 (Ser536), NF-κB p65 |
Conclusion
The independent verification of the biological effects of a novel compound such as 2-(Cyclopropylmethoxy)pyrimidine requires a systematic and comparative approach. By progressing through a phased experimental plan, from broad screening to detailed mechanistic studies, and by benchmarking against well-characterized drugs, researchers can build a robust data package to define its therapeutic potential. This guide provides a foundational framework to embark on this exciting scientific endeavor, ensuring that the evaluation is both comprehensive and scientifically rigorous.
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Celecoxib. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
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Fluorouracil. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
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Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.net. Retrieved from [Link]
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Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved from [Link]
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What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
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Fluorouracil. (2023, June 1). BC Cancer. Retrieved from [Link]
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UFT: Mechanism of Drug Action. (2000, November 1). CancerNetwork. Retrieved from [Link]
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What is the mechanism of Imatinib mesylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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5-Fluorouracil mechanism of action. (n.d.). ResearchGate. Retrieved from [Link]
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Western blot analysis of proteins related to the EGFR signal pathway,... (n.d.). ResearchGate. Retrieved from [Link]
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Pyrimidine Derivatives as Anticancer Agents. (2021, April 23). MDPI Encyclopedia. Retrieved from [Link]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025, January 15). Archiv der Pharmazie.
- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6066.
- Pyrimidine Analogues. (2017, April 16). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
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Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. (n.d.). Bio-Techne. Retrieved from [Link]
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Imatinib (Glivec). (n.d.). Cancer Research UK. Retrieved from [Link]
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). Future Journal of Pharmaceutical Sciences, 9(1), 16.
- Asquith, C. R., Lait-Gough, M., Tizzard, G. J., & Spencer, J. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11846-11854.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). Molecules, 26(17), 5199.
- Imatinib: A Breakthrough of Targeted Therapy in Cancer. (2014). Annals of Medical and Health Sciences Research, 4(Suppl 1), S1-S4.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Research Journal of Pharmacy and Technology, 19(1), 1-15.
- Pyrimidine as antiinflammatory agent: A review. (2007). Indian Journal of Pharmaceutical Sciences, 69(3), 335.
- The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (2005, April 1). Blood, 105(7), 2640-2649.
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(A) Western blot analysis of EGFR pathway activation in HepG2, HUH-7,... (n.d.). ResearchGate. Retrieved from [Link]
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Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. (n.d.). Bio-Rad. Retrieved from [Link]
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Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
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Clinically used pyrimidine-based anti-inflammatory drugs. (n.d.). ResearchGate. Retrieved from [Link]
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EGF R Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). Molecules, 29(20), 4758.
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Figure 4. Activation of NF-κB signaling. (A) Western blot analysis of... (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Advanced Safety and Operational Protocol for 2-(Cyclopropylmethoxy)pyrimidine
As drug development increasingly relies on complex heterocyclic building blocks, 2-(Cyclopropylmethoxy)pyrimidine and its derivatives (such as 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde[1]) have become critical synthetic intermediates. However, the intersection of a bioactive pyrimidine core with a strained ether linkage introduces specific operational hazards.
As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets. This guide provides a self-validating, step-by-step methodology for handling this compound, ensuring scientific integrity, operational efficiency, and maximum laboratory safety.
Mechanistic Hazard Profile: The Causality of Risk
To select the appropriate Personal Protective Equipment (PPE) and operational controls, we must first understand the molecular vulnerabilities of the compound:
-
The Ether Linkage (Peroxide Risk): The cyclopropylmethoxy moiety contains an ether oxygen. Like many aliphatic and cyclic ethers (e.g., cyclopropyl methyl ether), prolonged exposure to atmospheric oxygen and light can lead to the formation of explosive hydroperoxides through radical auto-oxidation[2].
-
The Pyrimidine Core (Bioactivity & Irritation): Pyrimidine derivatives are widely recognized as Category 2 skin irritants and Category 2A serious eye irritants[3]. Because the pyrimidine ring is a fundamental structural motif in nucleic acids, these compounds can exhibit unintended biological activity, necessitating strict prevention of systemic absorption via inhalation or dermal contact[4].
-
Ring Strain & Flammability: The cyclopropyl group is highly strained. When combined with the ether linkage, it lowers the flash point of the molecule and increases its energetic profile during aggressive synthetic reactions (e.g., exposure to strong Lewis acids or thermal stress)[5].
Quantitative PPE Matrix
Standard laboratory attire is insufficient for handling strained ether-pyrimidine hybrids. The following matrix summarizes the required PPE and the scientific rationale behind each selection.
| PPE Category | Specification | Quantitative Metric | Scientific Rationale |
| Gloves | Dual-layer Nitrile | >0.11 mm thickness, >480 min breakthrough | Prevents dermal absorption of the pyrimidine core. Ethers can permeate standard nitrile over time; double-gloving provides a self-validating safety layer. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | N/A | Protects against Category 2A eye irritation from micro-particulates or accidental solvent splashes[3]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Nomex® or equivalent | Mitigates the severe fire hazard associated with the cyclopropyl ether moiety's flammability[6]. |
| Respiratory | N95/P100 Particulate Respirator | 99.9% filtration efficiency at 0.3 µm | Required only if handling dry powders outside a fume hood, preventing inhalation of bioactive dust[4]. |
Step-by-Step Operational Workflow
The following protocols are designed as self-validating systems to ensure safety at every stage of the chemical handling process.
Phase 1: Pre-Operation & Validation
-
Fume Hood Validation: Verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).
-
Causality: Ensures adequate capture of volatile ether vapors or pyrimidine dust before they reach the operator's breathing zone.
-
-
Peroxide Testing: If the chemical container has been opened previously and stored for >3 months, test a small aliquot for peroxides using potassium iodide (KI) starch indicator strips.
-
Causality: The cyclopropylmethoxy ether linkage is highly susceptible to auto-oxidation, forming shock-sensitive hydroperoxides over time[2].
-
Phase 2: Handling & Mass Transfer
-
Donning PPE: Equip dual-layer nitrile gloves, ANSI Z87.1 goggles, and a flame-resistant lab coat.
-
Inert Atmosphere Purge: Flush the reaction flask with Nitrogen or Argon before introducing the chemical.
-
Causality: Displacing ambient oxygen halts the radical propagation step of ether peroxide formation, stabilizing the compound during synthesis[6].
-
-
Transfer Mechanics: Use static-dissipative spatulas for solid derivatives (e.g., 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde) to prevent the static ignition of co-solvent vapors[1].
Phase 3: Post-Operation & Decontamination
-
Doffing: Remove the outer layer of nitrile gloves inside the fume hood.
-
Causality: Prevents the transfer of bioactive pyrimidine residues to laboratory door handles, keyboards, or other communal surfaces.
-
-
Surface Decontamination: Wipe down the balance and hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol rinse.
-
Causality: Bleach acts as an oxidizing agent to degrade residual pyrimidine rings, while ethanol removes unreacted organic residues and aqueous bleach[4].
-
Waste & Disposal Management
Improper disposal of ether-containing compounds can lead to delayed laboratory accidents. Follow these strict disposal guidelines:
-
Segregation: Collect all liquid and solid waste in containers explicitly labeled "Non-Halogenated Organic Waste - Contains Ethers".
-
Peroxide Mitigation in Waste: Never allow waste solutions containing this compound to evaporate to dryness.
-
Causality: The concentration of peroxides in dry residues can lead to spontaneous detonation upon friction or impact[2].
-
-
Disposal Timeline: Submit waste for institutional incineration within 90 days of the first drop in the container to prevent long-term peroxide accumulation.
Operational Workflow Visualization
Operational workflow for handling 2-(Cyclopropylmethoxy)pyrimidine safely.
References
-
American Elements. 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde | CAS 1192569-90-6. 1
-
GuideChem. CYCLOPROPYL METHYL ETHER 540-47-6 Safety and Handling. 2
-
Fisher Scientific. SAFETY DATA SHEET: Pyrimidine-4-carboxylic acid.
-
AK Scientific, Inc. Safety Data Sheet: 4-Amino-7H-Pyrrolo[2,3-d]pyrimidine. 4
-
TCI Chemicals. SAFETY DATA SHEET: Pyrimidine-5-carboxylic Acid. 3
-
National Institutes of Health (PMC). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent. 5
-
BenchChem. Cyclopropyl Methyl Ether | 540-47-6 | Research Chemical.6
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